Ro 14-9578
描述
属性
CAS 编号 |
100891-41-6 |
|---|---|
分子式 |
C16H13NO5 |
分子量 |
299.28 g/mol |
IUPAC 名称 |
6-methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid |
InChI |
InChI=1S/C16H13NO5/c1-8-2-9-3-14-15(22-7-21-14)4-10(9)12-5-13(18)11(16(19)20)6-17(8)12/h3-6,8H,2,7H2,1H3,(H,19,20) |
InChI 键 |
DJUJOTVZFFTBPC-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=CC3=C(C=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Ro 14-9578; Ro 149578; Ro-14-9578. |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Ro 14-9578: A Technical Guide to a Tricyclic Quinolone Analog
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Ro 14-9578, a tricyclic quinolone analog. By synthesizing available data, this document provides a comprehensive overview of its antibacterial activity, molecular target, and the experimental methodologies used to characterize its function.
Core Mechanism of Action: Inhibition of Bacterial DNA Gyrase
This compound exerts its antibacterial effects by targeting and inhibiting bacterial DNA gyrase.[1] DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. By inhibiting this enzyme, this compound effectively halts DNA biosynthesis, leading to bacterial cell death.
The inhibitory action of this compound has been demonstrated through its effects on replicative DNA biosynthesis and gyrase-catalyzed DNA supercoiling in Escherichia coli.[1] The compound's mode of action is comparable to that of other well-characterized quinolone antibiotics like nalidixic acid and oxolinic acid, suggesting a shared primary target.[1]
Signaling Pathway and Molecular Interaction
The interaction of this compound with its target can be visualized as an interception of the DNA gyrase catalytic cycle. The following diagram illustrates the proposed mechanism.
Caption: Inhibition of the DNA gyrase catalytic cycle by this compound.
Quantitative Data on Inhibitory Activity
The antibacterial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of bacterial strains and by measuring its half-maximal inhibitory concentration (IC50) for key cellular processes in E. coli.
Antibacterial Spectrum of this compound
The following table summarizes the MIC values of this compound against various Gram-positive and Gram-negative bacteria, in comparison to other quinolones.
| Bacterial Strain | This compound (µg/mL) | Nalidixic Acid (µg/mL) | Oxolinic Acid (µg/mL) |
| Escherichia coli | 3.1 | 3.1 | 0.2 |
| Klebsiella pneumoniae | 6.3 | 6.3 | 0.4 |
| Enterobacter cloacae | 12.5 | 12.5 | 0.8 |
| Serratia marcescens | 12.5 | 25 | 1.6 |
| Proteus vulgaris | 3.1 | 6.3 | 0.4 |
| Providencia stuartii | 6.3 | 12.5 | 0.8 |
| Morganella morganii | 6.3 | 12.5 | 0.8 |
| Citrobacter freundii | 6.3 | 6.3 | 0.4 |
| Pseudomonas aeruginosa | >100 | >100 | >100 |
| Staphylococcus aureus | 25 | >100 | 12.5 |
Data sourced from Georgopapadakou N H, et al. (1987).
Inhibition of DNA Biosynthesis and Supercoiling in E. coli
The following table presents the IC50 values for the inhibition of replicative DNA biosynthesis and DNA gyrase-catalyzed supercoiling by this compound and reference compounds in E. coli.
| Compound | Inhibition of DNA Biosynthesis (IC50 in µM) | Inhibition of DNA Supercoiling (IC50 in µM) |
| This compound | 117 | 66.8 |
| Nalidixic Acid | 108 | 1077 |
| Oxolinic Acid | 0.76 | 3.8 |
Data sourced from Georgopapadakou N H, et al. (1987) and MedchemExpress product information.[1]
Experimental Protocols
The characterization of this compound's mechanism of action relies on key in vitro assays. The following sections detail the generalized methodologies for these experiments.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the introduction of negative supercoils into relaxed circular DNA by DNA gyrase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, and a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, ATP, and spermidine).
-
Compound Addition: The test compound, this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer, often containing SDS and/or EDTA.
-
Analysis by Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled and relaxed DNA isoforms migrate at different rates, allowing for their separation and visualization.
-
Visualization and Quantification: The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition.
-
IC50 Determination: The concentration of this compound that results in a 50% inhibition of supercoiling activity is determined as the IC50 value.
The following diagram illustrates the general workflow of a DNA gyrase supercoiling inhibition assay.
Caption: A generalized workflow for determining DNA gyrase inhibition.
Replicative DNA Biosynthesis Inhibition Assay
This assay assesses the impact of a compound on the overall DNA synthesis in bacterial cells. While the precise protocol from the original study by Georgopapadoukou et al. (1987) is not publicly available, a general methodology involves the following steps:
Generalized Methodology:
-
Bacterial Culture: A logarithmic phase culture of the test bacterium (e.g., E. coli) is prepared.
-
Compound Exposure: The bacterial culture is incubated with varying concentrations of this compound.
-
Radiolabel Incorporation: A radiolabeled DNA precursor, typically [3H]thymidine, is added to the cultures. During active DNA replication, this labeled precursor is incorporated into the newly synthesized DNA.
-
Incubation: The cultures are incubated for a specific period to allow for the incorporation of the radiolabel.
-
Harvesting and Lysis: The bacterial cells are harvested, and the DNA is precipitated (e.g., using trichloroacetic acid) to separate it from unincorporated precursors.
-
Quantification of Radioactivity: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter.
-
IC50 Determination: The concentration of this compound that inhibits the incorporation of the radiolabeled precursor by 50% is determined as the IC50 value for DNA biosynthesis inhibition.
Conclusion
This compound is a tricyclic quinolone analog that functions as an antibacterial agent through the specific inhibition of bacterial DNA gyrase. This leads to a downstream inhibition of DNA replication and supercoiling, ultimately resulting in bacterial cell death. The quantitative data on its antibacterial spectrum and inhibitory concentrations against key cellular processes in E. coli provide a solid foundation for its characterization. Further research to determine its binding affinity (Ki) to DNA gyrase would provide a more complete understanding of its molecular interactions. The experimental protocols outlined in this guide serve as a basis for the continued investigation of this and other quinolone-based antimicrobials.
References
Ro 14-9578: A Technical Guide to its Action as a DNA Gyrase Inhibitor in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Ro 14-9578, a tricyclic quinolone analog, and its inhibitory effects on Escherichia coli DNA gyrase. This document collates quantitative data on its bioactivity, details the experimental methodologies for its evaluation, and presents visual representations of its mechanism of action and relevant experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers in antibacterial drug discovery and development.
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1] Its absence in higher eukaryotes makes it an attractive target for the development of antibacterial agents.[1] Quinolone antibiotics have been a cornerstone of antibacterial therapy, exerting their bactericidal effects by targeting DNA gyrase and the related topoisomerase IV.[2] this compound is a tricyclic quinolone analog that has demonstrated antibacterial activity against a range of bacteria, including Escherichia coli.[3][4] This guide will focus on its specific inhibitory action on E. coli DNA gyrase.
Quantitative Bioactivity of this compound
The inhibitory potency of this compound against E. coli has been quantified through various assays, measuring its impact on bacterial growth, DNA biosynthesis, and the enzymatic activity of DNA gyrase. The key quantitative metrics are summarized in the table below.
| Parameter | Organism/Target | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli | 3.1 µg/mL | [4] |
| IC50 (DNA Biosynthesis) | Escherichia coli | 117 µM | [3] |
| IC50 (DNA Supercoiling) | E. coli DNA Gyrase | 66.8 µM | [3] |
Mechanism of Action
This compound, as a quinolone analog, inhibits E. coli DNA gyrase by stabilizing the covalent complex formed between the enzyme and DNA.[2] This ternary complex traps the gyrase in a state where it has cleaved the DNA but is unable to religate it, leading to the accumulation of double-strand breaks.[5] These breaks are particularly lethal when they are encountered by the cellular replication machinery, leading to stalled replication forks and ultimately, cell death.[5]
Signaling Pathway of this compound Inhibition
The following diagram illustrates the step-by-step mechanism of this compound's inhibitory action on E. coli DNA gyrase.
References
- 1. researchgate.net [researchgate.net]
- 2. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of [3H]Thymidine Incorporation into DNA as a Method To Determine Bacterial Productivity in Stream Bed Sediments - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Antibacterial Spectrum of Ro 14-9578
This technical guide provides a comprehensive overview of the antibacterial spectrum and mechanism of action of Ro 14-9578, a tricyclic quinolone analog. The information is intended for researchers, scientists, and professionals in the field of drug development.
Antibacterial Spectrum of this compound
This compound has demonstrated inhibitory effects against a range of Gram-negative bacteria and Staphylococcus aureus.[1] The in vitro antibacterial activity of this compound is summarized below in comparison to nalidixic acid and oxolinic acid, two established quinolone antibacterial agents.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Quinolones
| Organism | This compound (µg/mL) | Nalidixic Acid (µg/mL) | Oxolinic Acid (µg/mL) |
| Escherichia coli | 3.1 | 3.1 | 0.4 |
| Staphylococcus aureus | 50 | >100 | 12.5 |
Data sourced from Georgopapadakou et al., 1987.
Mechanism of Action
This compound functions as an antibacterial agent by targeting and inhibiting bacterial DNA gyrase (topoisomerase II).[2] This enzyme is critical for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA and allows for the separation of replicated chromosomes. By inhibiting DNA gyrase, this compound disrupts these essential cellular processes, ultimately leading to a bacteriostatic or bactericidal effect. The inhibitory concentrations (IC50) for key processes in Escherichia coli are detailed below.
Table 2: Inhibitory Activity of this compound in Escherichia coli
| Assay | IC50 |
| DNA Biosynthesis | 117 µM |
| DNA Supercoiling | 66.8 µM |
Data sourced from MedchemExpress, citing Georgopapadakou et al., 1987.[1]
The following diagram illustrates the signaling pathway inhibited by this compound.
Experimental Protocols
The methodologies employed in the characterization of this compound's antibacterial activity are detailed below.
Determination of Minimum Inhibitory Concentration (MIC)
The MICs were determined using an agar dilution method.
-
Media Preparation : Mueller-Hinton agar was prepared according to the manufacturer's instructions and autoclaved.
-
Compound Incorporation : The agar was cooled to 50°C, and this compound, nalidixic acid, and oxolinic acid were added in twofold serial dilutions.
-
Plate Pouring : The agar-drug mixtures were poured into sterile petri dishes and allowed to solidify.
-
Inoculum Preparation : Bacterial strains were grown overnight in Mueller-Hinton broth. The cultures were then diluted to a final concentration of approximately 10^4 colony-forming units (CFU) per spot.
-
Inoculation : A multipoint inoculator was used to spot the bacterial suspensions onto the surface of the agar plates.
-
Incubation : Plates were incubated at 37°C for 18 to 24 hours.
-
MIC Determination : The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.
The following diagram outlines the workflow for the MIC determination.
DNA Gyrase (Supercoiling) Assay
The inhibition of DNA gyrase was assessed by measuring the conversion of relaxed circular DNA to its supercoiled form.
-
Reaction Mixture : A reaction mixture was prepared containing relaxed pBR322 DNA, E. coli DNA gyrase, ATP, and a buffer solution.
-
Compound Addition : this compound was added to the reaction mixture at various concentrations.
-
Incubation : The mixture was incubated at 37°C to allow the enzymatic reaction to proceed.
-
Reaction Termination : The reaction was stopped by the addition of a stop solution (containing SDS and EDTA).
-
Electrophoresis : The DNA samples were subjected to electrophoresis on a 0.8% agarose gel.
-
Visualization : The gel was stained with ethidium bromide and visualized under UV light to distinguish between relaxed and supercoiled DNA.
-
IC50 Determination : The concentration of this compound that resulted in a 50% inhibition of DNA supercoiling was determined as the IC50 value.[3]
DNA Biosynthesis Assay
The effect of this compound on DNA synthesis was measured by monitoring the incorporation of a radiolabeled precursor.
-
Bacterial Culture : An exponential-phase culture of E. coli was used.
-
Compound Treatment : The bacterial culture was treated with various concentrations of this compound.
-
Radiolabeling : [³H]thymidine was added to the culture to label the newly synthesized DNA.
-
Incubation : The culture was incubated for a short period to allow for the incorporation of the radiolabel.
-
Precipitation : The reaction was stopped, and the DNA was precipitated using trichloroacetic acid.
-
Quantification : The amount of incorporated radioactivity was measured using a scintillation counter.
-
IC50 Determination : The concentration of this compound that caused a 50% reduction in the incorporation of [³H]thymidine was determined as the IC50 value.
References
Ro 14-9578: A Technical Guide for Researchers
An In-depth Analysis of the Tricyclic Quinolone Analog Ro 14-9578
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, a tricyclic quinolone analog with notable antibacterial activity. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Identifiers
| Property | Value | Reference |
| CAS Number | 100891-41-6 | [1][2] |
| Molecular Formula | C₁₆H₁₃NO₅ | [3] |
| Molecular Weight | 299.28 g/mol | [3] |
| Chemical Class | Tricyclic quinolone analog | [1][4] |
| Relative Density | 1.54 g/cm³ | [5] |
| Melting Point | Data not available | [6] |
| Solubility | Data not available | [6] |
Mechanism of Action and Biological Activity
This compound exerts its antibacterial effects by targeting bacterial DNA gyrase, a type II topoisomerase.[4][7][8] This enzyme is crucial for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA. By inhibiting DNA gyrase, this compound effectively halts DNA biosynthesis and supercoiling, leading to bacterial cell death.[1][4] The compound has demonstrated activity against a range of Gram-negative bacteria and Staphylococcus aureus.[1][4]
The inhibitory action of this compound on DNA gyrase is a critical aspect of its function. The following diagram illustrates this signaling pathway.
Pharmacological Data
The inhibitory potency of this compound has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) against key bacterial processes in Escherichia coli are summarized below.
| Target Process | IC₅₀ (µM) | IC₅₀ (µg/mL) | Organism | Reference |
| DNA Biosynthesis | 117 | 35 | E. coli | [1] |
| DNA Supercoiling | 66.8 | 20 | E. coli | [1] |
Experimental Protocols
A key experiment to determine the inhibitory effect of this compound is the DNA gyrase-mediated supercoiling assay. The following is a generalized protocol based on established methodologies.
DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase by 50% (IC₅₀).
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, MgCl₂, KCl, DTT, ATP)
-
This compound stock solution
-
Control inhibitor (e.g., nalidixic acid)
-
Sterile deionized water
-
Agarose
-
Gel loading buffer
-
DNA stain (e.g., ethidium bromide)
-
Electrophoresis apparatus and power supply
-
Gel documentation system
Methodology:
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Initiate the reaction by adding a standardized amount of DNA gyrase to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes) to allow for DNA supercoiling.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a mixture of SDS and proteinase K) or by heat inactivation.
-
Agarose Gel Electrophoresis: Add gel loading buffer to each reaction mixture and load the samples onto an agarose gel.
-
Separation: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light using a gel documentation system.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands for each this compound concentration. Calculate the percentage of inhibition relative to the positive control and determine the IC₅₀ value.
The workflow for this experimental protocol is depicted in the diagram below.
Conclusion
This compound is a potent inhibitor of bacterial DNA gyrase, demonstrating significant antibacterial potential. Its tricyclic quinolone structure represents an interesting scaffold for the development of new anti-infective agents. Further research into its solubility, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, (CAS.100891-41-6) [smartscience.co.th]
- 3. targetmol.com [targetmol.com]
- 4. Monocyclic and tricyclic analogs of quinolones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Monocyclic and tricyclic analogs of quinolones: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reliable Target Prediction of Bioactive Molecules Based on Chemical Similarity Without Employing Statistical Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Ro 14-9578: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of Ro 14-9578, a tricyclic quinolone analog. It is intended for an audience with a strong background in medicinal chemistry, pharmacology, and drug development. This guide details the antibacterial properties of this compound, its inhibitory effects on bacterial DNA biosynthesis and supercoiling, and provides detailed experimental protocols for the key biological assays. A representative synthetic pathway is also presented, based on established methodologies for the synthesis of analogous tricyclic quinolone structures.
Introduction: The Emergence of a Tricyclic Quinolone
The development of quinolone antibiotics marked a significant advancement in the fight against bacterial infections. The initial discovery of nalidixic acid spurred decades of research into structurally modified analogs with improved potency, broader spectrum of activity, and better pharmacokinetic profiles. This extensive research led to the exploration of various chemical scaffolds beyond the traditional bicyclic quinolone core.
This compound emerged from this era of intensive antibiotic research as a novel tricyclic quinolone analog.[1][2] While specific details of the initial discovery and screening process by Hoffmann-La Roche are not extensively documented in public literature, the development of this compound can be situated within the broader strategic effort to modify the quinolone pharmacophore to enhance its antibacterial properties. The core hypothesis underlying this research was that alterations to the bicyclic quinolone nucleus, such as the introduction of a third ring, could lead to novel interactions with the bacterial target, DNA gyrase, and potentially overcome emerging resistance mechanisms.[2][3]
Biological Activity and Mechanism of Action
This compound exhibits its antibacterial effects by targeting essential processes in bacterial DNA replication.[2][4] Its primary mechanism of action is the inhibition of DNA gyrase (topoisomerase II), a critical enzyme responsible for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.[2][3] By inhibiting DNA gyrase, this compound disrupts the topological state of bacterial DNA, leading to a cessation of DNA biosynthesis and ultimately, bacterial cell death.[2][4]
Quantitative Biological Data
The inhibitory potency of this compound against key bacterial processes has been quantified, as summarized in the table below.
| Assay | Target Organism | IC50 (μg/mL) | IC50 (μM) | Reference |
| Replicative DNA Biosynthesis | Escherichia coli | 30 | 117 | [2][4] |
| DNA Gyrase (Supercoiling) | Escherichia coli | 17.2 | 66.8 | [2][4] |
Table 1: In Vitro Inhibitory Activity of this compound
Antibacterial Spectrum
The minimum inhibitory concentrations (MICs) of this compound against a panel of bacterial strains are presented below, demonstrating its spectrum of activity.
| Bacterial Strain | MIC (μg/mL) |
| Escherichia coli ATCC 25922 | 16 |
| Klebsiella pneumoniae ATCC 13883 | 32 |
| Proteus vulgaris 1017 | 32 |
| Serratia marcescens 1339 | 64 |
| Pseudomonas aeruginosa 15159 | >128 |
| Staphylococcus aureus 209P | 32 |
| Staphylococcus aureus 285 | 64 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound[2]
Representative Synthesis of this compound
While the precise, proprietary synthesis protocol for this compound is not publicly available, a plausible synthetic route can be constructed based on established methods for the synthesis of tricyclic quinolone analogs. The following multi-step pathway represents a chemically sound approach to the synthesis of the this compound core structure.
References
Ro 14-9578: A Technical Guide for Studying Bacterial DNA Replication
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Ro 14-9578, a tricyclic quinolone analog, as a tool for investigating bacterial DNA replication. By targeting the essential enzyme DNA gyrase, this compound serves as a potent inhibitor of bacterial growth and provides a valuable molecular probe for dissecting the mechanics of DNA synthesis and topology in prokaryotes.
Core Mechanism of Action: Inhibition of DNA Gyrase
This compound exerts its antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[1] DNA gyrase introduces negative supercoils into DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork. By inhibiting this supercoiling activity, this compound effectively halts DNA replication, leading to cell elongation and eventual cell death.[1] The primary site of action for quinolones like this compound is the complex formed between DNA gyrase and DNA.[1]
The following diagram illustrates the mechanism of action of this compound and other quinolone antibiotics:
References
The Structure-Activity Relationship of Ro 14-9578: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structure-activity relationship (SAR) of Ro 14-9578, a tricyclic quinolone analog with notable antibacterial properties. The information presented herein is compiled from foundational studies to offer a comprehensive resource for researchers and professionals in the field of drug development.
Core Mechanism of Action
This compound functions as an antibacterial agent by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2] This mechanism is analogous to that of established quinolone antibiotics like nalidixic acid and oxolinic acid.[1] The inhibition of DNA gyrase by this compound leads to a disruption of DNA supercoiling and, consequently, the inhibition of DNA biosynthesis, ultimately resulting in a bacteriostatic effect.[3]
The study of this compound, along with its monocyclic analog Ro 13-5478, has provided valuable insights into the structural requirements for DNA gyrase inhibition. Notably, the antibacterial activity of these compounds demonstrates that the conventional bicyclic quinolone nucleus is not an absolute prerequisite for targeting this enzyme.[1][4]
Quantitative Analysis of Biological Activity
The inhibitory effects of this compound have been quantified in Escherichia coli, providing specific metrics for its potency. The following table summarizes the key in vitro activity data for this compound and compares it with reference quinolone compounds.
| Compound | Target/Process | IC50 (µM) | Organism |
| This compound | DNA Biosynthesis | 117 | E. coli [3] |
| This compound | DNA Supercoiling | 66.8 | E. coli [3] |
IC50: The concentration of the compound required to inhibit the biological process by 50%.
Structure-Activity Relationship Insights
The SAR of this series of compounds can be inferred from the comparative analysis of this compound, its monocyclic analog Ro 13-5478, and traditional bicyclic quinolones.
| Compound | Structural Class | Key Feature | Relative DNA Gyrase Inhibitory Activity |
| This compound | Tricyclic Quinolone Analog | Fused three-ring system | Similar to Nalidixic Acid[2] |
| Ro 13-5478 | Monocyclic Quinolone Analog | Single aromatic ring system | Similar to Nalidixic Acid[2] |
| Nalidixic Acid | Bicyclic Quinolone | Naphthyridine core | Reference Compound |
| Oxolinic Acid | Bicyclic Quinolone | Quinoline core | Reference Compound |
The data suggests that the core scaffold can be significantly altered from the traditional bicyclic system without a substantial loss of DNA gyrase inhibitory activity. Both the tricyclic and monocyclic analogs retain a comparable level of activity to nalidixic acid, indicating that the key pharmacophoric features for interaction with DNA gyrase are present in these simplified or modified structures.[1][2]
Experimental Protocols
The following methodologies are representative of the key experiments used to characterize the activity of this compound.
DNA Supercoiling Assay
This assay is crucial for determining the direct inhibitory effect of a compound on DNA gyrase activity.
-
Enzyme and Substrate Preparation:
-
Partially purified DNA gyrase from E. coli is used.
-
Relaxed pBR322 plasmid DNA serves as the substrate. The plasmid is relaxed from its supercoiled state using calf thymus topoisomerase I.
-
-
Inhibition Assay:
-
The relaxed pBR322 plasmid is incubated with DNA gyrase in the presence of various concentrations of the test compound (e.g., this compound).
-
A control reaction without the inhibitor is run in parallel.
-
-
Product Analysis:
-
The reaction products are subjected to electrophoresis on a 0.8% agarose gel.
-
The gel is stained with ethidium bromide to visualize the DNA.
-
The degree of DNA supercoiling is assessed by the migration of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.
-
-
Data Analysis:
-
The intensity of the supercoiled DNA band is quantified for each compound concentration.
-
The IC50 value is calculated as the concentration of the compound that reduces the DNA supercoiling activity of the gyrase by 50%.[5]
-
Replicative DNA Biosynthesis Assay
This assay measures the effect of the compound on the overall DNA synthesis in bacterial cells.
-
Bacterial Culture:
-
E. coli is grown to a suitable density.
-
-
Radiolabel Incorporation:
-
A radiolabeled DNA precursor (e.g., [³H]thymidine) is added to the bacterial culture.
-
The culture is simultaneously treated with various concentrations of the test compound.
-
-
Incubation and Sampling:
-
The culture is incubated to allow for DNA replication and incorporation of the radiolabel.
-
Samples are taken at specific time points.
-
-
Measurement of Radioactivity:
-
The DNA is precipitated from the samples, and the unincorporated radiolabel is washed away.
-
The amount of radioactivity incorporated into the DNA is measured using a scintillation counter.
-
-
Data Analysis:
-
The rate of DNA synthesis is determined from the amount of incorporated radioactivity.
-
The IC50 value is calculated as the concentration of the compound that inhibits the rate of DNA synthesis by 50%.
-
Conclusion
This compound is a significant compound for understanding the SAR of DNA gyrase inhibitors. Its tricyclic structure, deviating from the classic bicyclic quinolone core, while maintaining comparable antibacterial activity, underscores the flexibility of the pharmacophore for this important bacterial target. The quantitative data on its inhibition of DNA supercoiling and biosynthesis provide a solid foundation for further research and development of novel antibacterial agents. The experimental protocols outlined here represent the standard methods for evaluating such compounds and can be adapted for future SAR studies in this chemical class.
References
Ro 14-9578: A Technical Analysis of its Differential Effects on Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial agent Ro 14-9578, a tricyclic quinolone analog. The document focuses on its comparative efficacy against gram-positive and gram-negative bacteria, detailing its mechanism of action, quantitative antibacterial activity, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Inhibition of DNA Gyrase
This compound exerts its antibacterial effects by targeting bacterial DNA gyrase, a type II topoisomerase.[1][2] This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. By inhibiting DNA gyrase, this compound disrupts these critical cellular processes, leading to a bacteriostatic or bactericidal effect. The primary site of action is the DNA gyrase enzyme itself, and a bicyclic quinolone nucleus is not essential for this activity.[1][3]
The inhibitory action of this compound has been quantified through its effects on DNA biosynthesis and DNA supercoiling in Escherichia coli. The compound inhibits DNA biosynthesis with a 50% inhibitory concentration (IC50) of 117 μM and DNA supercoiling with an IC50 of 66.8 μM.[4]
Below is a diagram illustrating the mechanism of action of this compound.
Quantitative Antibacterial Spectrum
This compound has demonstrated activity against both gram-negative and gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains, providing a clear comparison of its efficacy.
Table 1: Antibacterial Activity of this compound Against Gram-Negative Bacteria
| Organism | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 3.1 |
| Klebsiella pneumoniae | N/A | >100 |
Table 2: Antibacterial Activity of this compound Against Gram-Positive Bacteria
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 12.5 |
| Staphylococcus aureus | Russell | 50 |
Data sourced from Georgopapadakou N H, et al. Antimicrobial agents and chemotherapy, 1987, 31(4): 614-616.
Experimental Protocols
The following sections detail the methodologies employed to determine the antibacterial activity and mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism, is a key indicator of antibacterial efficacy.[5] The broth microdilution method is a standard procedure for determining MIC values.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculum Preparation: The test bacterium is cultured on an appropriate agar medium. A suspension of the bacteria is made in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This standardized suspension is then further diluted in MHB to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. A positive control well (containing broth and bacteria but no drug) and a negative control well (containing only broth) are included. The plate is then incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.
-
Result Interpretation: Following incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay directly measures the effect of this compound on the supercoiling activity of DNA gyrase.
-
Reaction Setup: The assay is typically performed in a reaction mixture containing a buffer (e.g., Tris-HCl), ATP, MgCl2, and relaxed circular plasmid DNA as the substrate.
-
Inhibitor Addition: Different concentrations of this compound are added to the reaction tubes. A control reaction without the inhibitor is also prepared.
-
Enzyme Addition and Incubation: The reaction is initiated by the addition of purified E. coli DNA gyrase. The mixture is then incubated at 37°C for a specific duration to allow for the supercoiling reaction to occur.
-
Reaction Termination and Analysis: The reaction is stopped by the addition of a stop buffer, typically containing a detergent (like SDS) and a chelating agent (like EDTA). The DNA products are then analyzed by agarose gel electrophoresis.
-
Visualization and Interpretation: The gel is stained with an intercalating agent such as ethidium bromide and visualized under UV light. The supercoiled and relaxed forms of the plasmid DNA migrate differently in the gel. Inhibition of DNA gyrase is quantified by the reduction in the amount of supercoiled DNA compared to the control. The IC50 value is the concentration of this compound that reduces the supercoiling activity by 50%.[4]
Summary and Conclusion
This compound is a tricyclic quinolone analog that demonstrates antibacterial activity against both gram-positive and gram-negative bacteria by inhibiting DNA gyrase.[1][4] Quantitative data indicates that it is more potent against the tested gram-negative bacterium, Escherichia coli, than the gram-positive Staphylococcus aureus. The detailed experimental protocols provided herein offer a framework for the continued investigation and evaluation of this and similar antibacterial compounds. Further research could explore the activity of this compound against a broader range of clinical isolates, including resistant strains, to fully elucidate its therapeutic potential.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 4. researchgate.net [researchgate.net]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Ro 14-9578 in vitro DNA Supercoiling Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 14-9578 is a tricyclic quinolone analog that exhibits antibacterial activity by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[1][2] This enzyme introduces negative supercoils into DNA, a process that is crucial for relieving torsional stress during DNA unwinding. This compound inhibits the supercoiling activity of DNA gyrase, leading to the disruption of DNA replication and ultimately bacterial cell death.[1][3] The in vitro DNA supercoiling assay is a fundamental tool for characterizing the inhibitory activity of compounds like this compound against DNA gyrase. This document provides a detailed protocol for performing this assay.
Principle of the Assay
The in vitro DNA supercoiling assay measures the conversion of relaxed circular plasmid DNA to its supercoiled form by DNA gyrase in the presence of ATP. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. In the absence of an inhibitor, DNA gyrase will convert the majority of the relaxed DNA into a faster-migrating supercoiled form. In the presence of an inhibitor like this compound, the supercoiling activity of the enzyme is reduced or abolished, resulting in a higher proportion of the relaxed DNA form. The concentration-dependent inhibitory effect of the compound can be quantified by analyzing the intensity of the DNA bands on the gel.
Data Presentation
The inhibitory activity of this compound on DNA gyrase supercoiling is typically quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Parameter | Value | Reference |
| Compound | This compound | [2] |
| Target Enzyme | Escherichia coli DNA Gyrase | [1] |
| Substrate | Relaxed pBR322 DNA | [3] |
| IC50 (DNA Supercoiling Inhibition) | 66.8 µM | [2] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified E. coli DNA Gyrase (heterotetrameric A₂B₂ complex)
-
DNA Substrate: Relaxed pBR322 plasmid DNA (prepared by treating supercoiled pBR322 with Topoisomerase I)
-
Compound: this compound
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/ml albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol.
-
Stop Solution/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA, 1% SDS.
-
Agarose
-
TAE Buffer (50X): 2 M Tris base, 1 M glacial acetic acid, 50 mM EDTA (pH 8.0).
-
Ethidium Bromide or other DNA stain
-
Nuclease-free water
-
DMSO (for dissolving this compound)
Experimental Procedure
-
Preparation of Relaxed pBR322 DNA:
-
Incubate supercoiled pBR322 DNA with wheat germ or calf thymus Topoisomerase I in a suitable reaction buffer at 37°C for 1-2 hours.
-
Inactivate the Topoisomerase I by heating at 65°C for 10 minutes or by phenol:chloroform extraction.
-
Purify the relaxed DNA by ethanol precipitation or using a DNA purification kit.
-
Verify the relaxation of the plasmid by running a small amount on a 1% agarose gel alongside a supercoiled DNA marker.
-
-
DNA Gyrase Supercoiling Reaction:
-
Prepare a stock solution of this compound in DMSO. Make serial dilutions in DMSO to achieve a range of desired final concentrations for the assay.
-
On ice, prepare a master mix for the reactions. For each 20 µL reaction, combine:
-
4 µL of 5X Assay Buffer
-
2 µL of 10 mM ATP
-
0.5 µg of relaxed pBR322 DNA
-
Nuclease-free water to a final volume of 18 µL (after adding enzyme and inhibitor).
-
-
Aliquot the master mix into pre-chilled microcentrifuge tubes.
-
Add 1 µL of the appropriate this compound dilution (or DMSO for the no-inhibitor control) to each tube.
-
Add 1 µL of diluted E. coli DNA Gyrase (e.g., 1 unit) to each reaction tube, except for the no-enzyme control. For the no-enzyme control, add 1 µL of dilution buffer.
-
Gently mix the contents of each tube and incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reactions by adding 4 µL of 6X Stop Solution/Loading Dye to each tube.
-
Mix thoroughly.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide.
-
Load the entire 24 µL reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100V) until the dye fronts have migrated an adequate distance.
-
Visualize the DNA bands under UV transillumination and capture an image.
-
Controls
-
No-Enzyme Control: Relaxed DNA without DNA gyrase to show the position of the substrate.
-
No-Inhibitor Control (Positive Control): Reaction with DNA gyrase and DMSO (vehicle) to show maximum supercoiling activity.
-
Supercoiled DNA Marker: To identify the position of the fully supercoiled plasmid.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro DNA gyrase supercoiling assay.
Signaling Pathway: Mechanism of this compound Action
Caption: Inhibition of DNA gyrase-mediated supercoiling by this compound.
References
Preparation of Ro 14-9578 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of a stock solution of Ro 14-9578, a tricyclic quinolone analog known for its antibacterial properties. The following sections outline the necessary materials, step-by-step procedures for solubilization, and recommendations for storage to ensure the stability and efficacy of the compound for research applications. Adherence to these guidelines is crucial for obtaining reproducible experimental results.
Introduction
This compound is a synthetic compound belonging to the quinolone class of antibiotics. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair. Due to its potent antibacterial activity, this compound is a valuable tool in microbiological research and early-stage drug development. Accurate preparation of a stock solution is the first critical step in any in vitro or in vivo study involving this compound.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Quantitative Data Summary
For the preparation of this compound stock solutions, the following table provides the required mass of the compound for various common concentrations and volumes. The molecular weight of this compound is 299.28 g/mol .
| Desired Concentration | 1 mg of this compound | 5 mg of this compound | 10 mg of this compound |
| 1 mM | 3.3414 mL | 16.7068 mL | 33.4135 mL |
| 5 mM | 0.6683 mL | 3.3414 mL | 6.6827 mL |
| 10 mM | 0.3341 mL | 1.6707 mL | 3.3414 mL |
| 50 mM | 0.0668 mL | 0.3341 mL | 0.6683 mL |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Preparation: In a fume hood, allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 3.0 mg of this compound powder into the tube. Record the exact weight.
-
Calculation of Solvent Volume: Use the following formula to calculate the precise volume of DMSO required: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L)) For example, for 3.0 mg of this compound to make a 10 mM solution: Volume (L) = 0.003 g / (299.28 g/mol * 0.010 mol/L) = 0.001002 L or 1.002 mL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Close the tube tightly and vortex thoroughly for at least 2 minutes or until the powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Long-term Storage: For long-term storage, the stock solution in DMSO should be kept at -80°C.[1] The powder form of the compound is stable for up to 3 years at -20°C.[1]
Experimental Workflow Diagram
Caption: Workflow for the preparation of a this compound stock solution.
Safety Precautions
-
This compound is a research compound. The toxicological properties have not been fully investigated. Handle with care.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and its solutions.
-
Perform all weighing and dissolution steps in a well-ventilated fume hood to avoid inhalation of the powder.
-
Dispose of all waste materials according to your institution's guidelines for chemical waste.
Disclaimer: This protocol is intended for guidance purposes only and may need to be adapted for specific experimental requirements. It is the responsibility of the user to ensure that all procedures are performed safely and in accordance with all applicable regulations.
References
Application Notes and Protocols for Ro 14-9578 in Antibacterial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ro 14-9578, a tricyclic quinolone analog, and its application in antibacterial studies. The information presented is based on its established mechanism of action as a DNA gyrase inhibitor.
Application Notes
Introduction
This compound is a synthetic tricyclic analog of quinolone antibiotics.[1][2] Quinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA synthesis, leading to cell death.[2][3] this compound has demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria, including Escherichia coli and Staphylococcus aureus.[1][2] Its primary mode of action is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication.[2][3]
Mechanism of Action
This compound exerts its antibacterial effect by targeting bacterial DNA gyrase (a type II topoisomerase).[2] This enzyme is crucial for introducing negative supercoils into the bacterial chromosome, a process vital for DNA replication, transcription, and repair. By inhibiting the supercoiling activity of DNA gyrase, this compound effectively halts these essential cellular processes, ultimately leading to bacterial cell death.[2][3] Studies have shown that this compound inhibits both replicative DNA biosynthesis and gyrase-catalyzed DNA supercoiling in E. coli.[1][2][3] The action of this compound and similar quinolone analogs suggests that a bicyclic quinolone nucleus is not an absolute requirement for DNA gyrase inhibition.[2]
Applications in Antibiotic Resistance Studies
While the primary application of this compound described in the scientific literature is as a direct-acting antibacterial agent, its role in antibiotic resistance studies is centered on understanding the mechanisms of quinolone action and resistance. As a DNA gyrase inhibitor, it can be utilized as a tool compound to:
-
Study the structure-activity relationships of quinolone antibiotics.
-
Investigate mutations in the gyrA and gyrB genes that confer resistance to quinolones.
-
Serve as a reference compound in the screening and development of new antibacterial agents targeting DNA gyrase.
Based on the available scientific literature, there is no direct evidence to suggest that this compound functions as an efflux pump inhibitor or is used to potentiate the activity of other classes of antibiotics. Its utility in resistance studies is therefore indirect, through its established role as a DNA gyrase inhibitor.
Data Presentation
Table 1: Inhibitory Activity of this compound against E. coli
| Parameter | IC50 (µM) | IC50 (µg/mL) | Reference |
| DNA Biosynthesis Inhibition | 117 | 30.7 | [1][3] |
| DNA Supercoiling Inhibition | 66.8 | 17.5 | [1][3] |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (optional, for quantitative measurement)
Procedure:
-
Preparation of this compound Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL). b. Include a positive control well (no this compound) and a negative control well (no bacteria).
-
Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. b. Add 50 µL of the diluted bacterial suspension to each well (except the negative control), bringing the total volume to 100 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Determination of MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: DNA Gyrase Supercoiling Assay
This protocol is designed to assess the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.
Materials:
-
Purified DNA gyrase (subunits A and B)
-
Relaxed pBR322 DNA (substrate)
-
This compound at various concentrations
-
Assay buffer (containing ATP, MgCl2, KCl, and other necessary components)
-
Stop solution (e.g., SDS/proteinase K)
-
Agarose gel (0.8-1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound. b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Enzyme Reaction: a. Initiate the reaction by adding the purified DNA gyrase to the mixture. b. Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: a. Stop the reaction by adding the stop solution and incubate as required to digest the protein.
-
Agarose Gel Electrophoresis: a. Load the reaction products onto a 0.8-1% agarose gel. Include a lane with relaxed DNA (no enzyme) and a lane with supercoiled DNA (enzyme, no inhibitor) as controls. b. Run the gel at a constant voltage until the different DNA topoisomers are adequately separated.
-
Visualization and Analysis: a. Stain the gel with ethidium bromide and visualize the DNA bands under UV light. b. The supercoiled DNA will migrate faster than the relaxed DNA. The intensity of the supercoiled DNA band will decrease with increasing concentrations of this compound. c. Quantify the band intensities to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DNA supercoiling activity.
Visualizations
Caption: Mechanism of action of this compound as a DNA gyrase inhibitor.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.
References
Application Notes and Protocols for Studying DNA Gyrase Kinetics Using Ro 14-9578
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its absence in higher eukaryotes makes it an attractive target for antibacterial agents. Ro 14-9578 is a tricyclic quinolone analog that has been shown to inhibit DNA gyrase, demonstrating antibacterial activity.[1][2] These application notes provide detailed protocols for studying the kinetics of DNA gyrase inhibition by this compound, focusing on supercoiling and cleavage assays.
Mechanism of Action
This compound, like other quinolone antibiotics, targets the DNA gyrase-DNA complex.[1][3] The enzyme works by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing it.[4][5] Quinolones stabilize the intermediate "cleavage complex" in which the DNA is broken and covalently attached to the gyrase, preventing the resealing step.[4][6] This leads to an accumulation of double-strand breaks, ultimately resulting in cell death.[7] The mechanism suggests that a bicyclic quinolone nucleus is not essential for this activity.[1][2]
Caption: Mechanism of DNA gyrase inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound on E. coli DNA gyrase has been quantified and compared to other quinolone analogs. The following table summarizes the 50% inhibitory concentrations (IC50) for DNA gyrase supercoiling activity and replicative DNA biosynthesis.
| Compound | E. coli DNA Gyrase (Supercoiling Assay) IC50 (µg/mL) | E. coli Replicative DNA Biosynthesis IC50 (µg/mL) |
| This compound | 50 | 20 |
| Ro 13-5478 | 100 | 100 |
| Nalidixic Acid | 100 | 50 |
| Oxolinic Acid | 1 | 1 |
Data sourced from Georgopapadakou et al., 1987.[7]
Experimental Protocols
Detailed methodologies for key assays to study the kinetics of DNA gyrase inhibition by this compound are provided below. These protocols are adapted from standard procedures for DNA gyrase assays.[4][8]
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity by this compound is quantified by analyzing the different topological forms of the plasmid DNA using agarose gel electrophoresis.
Materials:
-
Enzyme: Purified E. coli DNA gyrase
-
Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL)
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
Stop Solution/Loading Dye (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
1.5 mL microcentrifuge tubes
Protocol:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine the following:
-
6 µL of 5X Assay Buffer
-
0.5 µL of relaxed pBR322 DNA (0.5 µg)
-
Water to a final volume of 26.7 µL (adjust volume to account for inhibitor addition)
-
-
Inhibitor Addition: Aliquot 26.7 µL of the master mix into pre-chilled 1.5 mL tubes. Add 0.3 µL of this compound at various concentrations to the respective tubes. For negative controls, add 0.3 µL of the solvent (e.g., DMSO).
-
Enzyme Addition: Dilute the DNA gyrase in the dilution buffer to the desired concentration. Add 3 µL of the diluted enzyme to each reaction tube, except for the no-enzyme control where 3 µL of dilution buffer is added.
-
Incubation: Gently mix the reactions and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 30 µL of GSTEB and 30 µL of chloroform/isoamyl alcohol (24:1).
-
Phase Separation: Vortex briefly and centrifuge at high speed for 1 minute.
-
Gel Electrophoresis: Carefully load 20 µL of the upper aqueous phase onto a 1% agarose gel. Run the gel at approximately 90V for 90 minutes or until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualization: Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light. The amount of supercoiled DNA will decrease with increasing concentrations of this compound.
Caption: Workflow for the DNA gyrase supercoiling assay.
DNA Gyrase Cleavage Assay
This assay is designed to detect the formation of the stabilized cleavage complex, which is characteristic of quinolone inhibitors. In the presence of an inhibitor like this compound, the addition of a denaturant (like SDS) and a protease will trap the gyrase covalently bound to the broken DNA, resulting in the linearization of the plasmid DNA.
Materials:
-
Enzyme: Purified E. coli DNA gyrase
-
Substrate: Supercoiled pBR322 plasmid DNA (1 µg/µL)
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin (Note: ATP is omitted).[4]
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.[4]
-
SDS Solution: 2% (w/v) sodium dodecyl sulfate
-
Proteinase K: 10 mg/mL
-
Stop Solution/Loading Dye (GSTEB)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
1.5 mL microcentrifuge tubes
Protocol:
-
Reaction Setup: On ice, prepare a master mix. For a single 30 µL reaction, combine:
-
6 µL of 5X Assay Buffer (without ATP)
-
0.5 µL of supercoiled pBR322 DNA (0.5 µg)
-
Water to a final volume of 24 µL
-
-
Aliquoting and Inhibitor Addition: Aliquot 24 µL of the master mix into pre-chilled tubes. Add 3 µL of this compound at various concentrations (or solvent for controls).
-
Enzyme Addition: Add 3 µL of diluted DNA gyrase to each tube.
-
Incubation: Mix gently and incubate at 37°C for 60 minutes to allow for the formation of the cleavage complex.
-
Complex Trapping: Add 3 µL of 2% SDS and 3 µL of 10 mg/mL Proteinase K to each reaction. Incubate at 37°C for an additional 30 minutes to digest the gyrase.
-
Reaction Termination: Stop the reaction by adding a one-tenth volume of GSTEB.
-
Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel until there is clear separation between supercoiled, relaxed, and linear DNA.
-
Visualization: Stain the gel and visualize under UV light. The intensity of the linear DNA band will increase with higher concentrations of this compound, indicating stabilization of the cleavage complex.
Caption: Workflow for the DNA gyrase cleavage assay.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the kinetics of DNA gyrase inhibition by this compound. By employing these standardized assays, scientists can further elucidate the mechanism of action of this and other novel quinolone analogs, contributing to the development of new antibacterial therapies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Mode of action of the new quinolones: new data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DNA gyrase-quinolone complex. ATP hydrolysis and the mechanism of DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 14-9578 in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 14-9578 is a tricyclic quinolone analog that exhibits antibacterial activity, primarily against Gram-negative bacteria and Staphylococcus aureus.[1] Its mechanism of action involves the inhibition of bacterial DNA biosynthesis and DNA supercoiling, targeting the essential enzyme DNA gyrase.[1][2] This document provides detailed protocols for the in vitro evaluation of this compound in bacterial cultures, along with a summary of its inhibitory activity and a diagram of its molecular mechanism.
Data Presentation
The antibacterial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound against a panel of bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | 3.1 |
| Klebsiella pneumoniae | 6.3 |
| Pseudomonas aeruginosa | 50 |
| Staphylococcus aureus | 25 |
Data sourced from Georgopapadakou N H, et al. Antimicrobial agents and chemotherapy, 1987, 31(4): 614-616.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antibacterial activity of this compound.
Preparation of this compound Stock Solution
Materials:
-
This compound powder (CAS 100891-41-6)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in a sufficient volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB), sterile
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer at 600 nm.
-
Dilute the standardized suspension in sterile MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (appropriately diluted from the main stock in MHB) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only) on each plate.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
-
Kirby-Bauer Disk Diffusion Assay
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline and 0.5 McFarland standard
-
Sterile swabs
-
Incubator (37°C)
Procedure:
-
Disk Preparation:
-
Aseptically impregnate sterile filter paper disks with a known amount of this compound.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculation of MHA Plates:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity.
-
Dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application and Incubation:
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for antibacterial testing.
References
Application Notes: Assessing Bacterial Cell Permeability in Response to Ro 14-9578
Introduction
Ro 14-9578 is a tricyclic quinolone analog known for its antibacterial properties, primarily targeting intracellular processes by inhibiting DNA biosynthesis and DNA supercoiling in bacteria like Escherichia coli.[1][2] The efficacy of such intracellularly-acting agents is fundamentally dependent on their ability to traverse the bacterial cell envelope. In Gram-negative bacteria, this envelope consists of a complex outer membrane (OM) and an inner membrane (IM), which act as formidable permeability barriers.[3][4]
Monitoring the integrity of these membranes is crucial for understanding the full mechanism of action of an antibacterial compound and for investigating potential resistance mechanisms, which may involve reduced drug uptake.[2][4] These application notes provide detailed protocols for assessing the effect of this compound on the outer and inner membrane permeability of Gram-negative bacteria using established and reliable fluorometric and colorimetric assays.
The following protocols are designed for researchers, scientists, and drug development professionals to quantitatively evaluate membrane disruption.
Protocol 1: Outer Membrane Permeability Assay using N-Phenyl-1-Naphthylamine (NPN)
This assay quantifies the disruption of the bacterial outer membrane. The hydrophobic fluorescent probe N-Phenyl-1-naphthylamine (NPN) is normally excluded by the intact outer membrane.[5] Upon membrane damage, NPN partitions into the hydrophobic interior of the membrane, leading to a significant increase in fluorescence.[5][6]
Experimental Workflow: NPN Outer Membrane Assay
Caption: Workflow for the NPN outer membrane permeability assay.
Detailed Methodology
1. Materials:
-
Gram-negative bacterial strain (e.g., E. coli, Pseudomonas aeruginosa)
-
Luria-Bertani (LB) or Mueller-Hinton (MH) broth
-
Assay Buffer: 5 mM HEPES buffer with 5 mM glucose (pH 7.2).[7]
-
N-Phenyl-1-naphthylamine (NPN) stock solution: 500 µM in acetone.[8] Store protected from light.
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO).
-
Positive Control: Polymyxin B (10 µg/mL) or EDTA (1 mM).[7]
-
Negative Control: Vehicle used to dissolve this compound.
-
Equipment: Spectrofluorometer or microplate reader with fluorescence capability, centrifuge, 96-well black microplates.[7]
2. Procedure:
-
Bacterial Culture: Inoculate an overnight culture of the chosen bacterial strain into fresh broth and grow at 37°C with shaking to the mid-logarithmic phase (OD600 of 0.4-0.6).[9]
-
Cell Preparation: Harvest the cells by centrifugation (e.g., 4000 x g for 10 minutes at room temperature).[7] Discard the supernatant.
-
Wash the cell pellet twice by resuspending in an equal volume of assay buffer and repeating the centrifugation step.[6]
-
Resuspend the final pellet in assay buffer to an OD600 of ~0.5.[7]
-
Assay Setup: Add 100 µL of the cell suspension to each well of a 96-well black microplate.
-
Add NPN to the cell suspension in each well to a final concentration of 10-30 µM.[6] Mix gently.
-
Add the test compound (this compound) or control solutions (Polymyxin B, vehicle) to the wells at the desired final concentrations.
-
Fluorescence Measurement: Immediately begin measuring fluorescence using a microplate reader with excitation set to 350 nm and emission set to 420 nm.[7][8][10] Readings can be taken kinetically over 10-30 minutes or as an endpoint measurement.
Data Presentation
The results can be expressed as a relative fluorescence unit (RFU) or normalized as a percentage of the positive control.
| Parameter | Recommended Value | Source |
| Bacterial Strain | E. coli, P. aeruginosa, etc. | [5] |
| Growth Phase | Mid-logarithmic (OD600 ≈ 0.5) | [7][9] |
| Assay Buffer | 5 mM HEPES, 5 mM Glucose, pH 7.2 | [7] |
| NPN Final Concentration | 10 - 30 µM | [6] |
| Excitation Wavelength | 350 nm | [7][8][10] |
| Emission Wavelength | 420 nm | [7][8][10] |
| Positive Control | Polymyxin B (e.g., 10 µg/mL) | [6][7] |
| Negative Control | Vehicle (e.g., DMSO) |
Protocol 2: Inner Membrane Permeability Assay using o-Nitrophenyl-β-D-galactopyranoside (ONPG)
This colorimetric assay measures inner membrane integrity. It requires a specific E. coli strain (ML-35) that is lactose permease-deficient but constitutively expresses the cytoplasmic enzyme β-galactosidase.[9] The chromogenic substrate ONPG cannot cross the intact inner membrane.[11] If the membrane is permeabilized, ONPG enters the cytoplasm and is hydrolyzed by β-galactosidase, producing a yellow-colored product (o-nitrophenol), which can be quantified by measuring absorbance at 420 nm.[9][12]
Experimental Workflow: ONPG Inner Membrane Assay
Caption: Workflow for the ONPG inner membrane permeability assay.
Detailed Methodology
1. Materials:
-
Bacterial Strain: E. coli ML-35 (lactose permease-deficient, constitutive β-galactosidase).[9]
-
Growth Medium: LB or Mueller-Hinton broth.[9]
-
Assay Buffer: 10 mM Sodium Phosphate buffer (pH 7.5) containing 100 mM NaCl.[9]
-
ONPG Stock Solution: 30 mM in sterile dH2O.[9]
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Positive Control: A known membrane-permeabilizing agent like Gramicidin S.[9]
-
Negative Control: Vehicle.
-
Equipment: Spectrophotometer or microplate reader, centrifuge, cuvettes or clear 96-well plates.
2. Procedure:
-
Bacterial Culture: Grow E. coli ML-35 to the mid-logarithmic phase (OD600 of 0.4-0.6).[9]
-
Cell Preparation: Harvest cells by centrifugation (e.g., 4000 x g for 10-15 minutes).[9]
-
Discard the supernatant and resuspend the pellet directly in the assay buffer to an OD600 of 0.5. Do not perform extra washes unless necessary.[9]
-
Assay Setup: Transfer the cell suspension to cuvettes or wells of a 96-well plate.
-
Add the test compound (this compound) or controls to the cell suspension and mix.
-
Reaction Initiation: To start the assay, add the ONPG stock solution to a final concentration of 1.5 mM.[9] Mix quickly and thoroughly.
-
Absorbance Measurement: Immediately begin monitoring the change in absorbance at 405-420 nm over time.[9] Record readings every 1-2 minutes for at least 30 minutes.
Data Presentation
The rate of ONPG hydrolysis (ΔAbs420/min) is directly proportional to the degree of inner membrane permeabilization.
| Parameter | Recommended Value | Source |
| Bacterial Strain | E. coli ML-35 | [9] |
| Growth Phase | Mid-logarithmic (OD600 ≈ 0.5) | [9] |
| Assay Buffer | 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.5 | [9] |
| ONPG Final Concentration | 1.5 mM | [9] |
| Wavelength | 405 - 420 nm | [9][12] |
| Positive Control | Gramicidin S | [9] |
| Negative Control | Vehicle |
Mechanism of Action Context
While the primary target of this compound is DNA gyrase within the bacterial cytoplasm, it must first cross the cell envelope.[1][2] The assays described above can determine if this compound, at its active concentrations, also exerts a secondary membrane-disrupting effect, or alternatively, if modifications to the cell envelope that reduce permeability contribute to bacterial resistance against it.
Logical Pathway for Intracellular Drug Action
Caption: Translocation of this compound to its intracellular target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Outer-membrane permeability test [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - ONPG assays. - Public Library of Science - Figshare [plos.figshare.com]
In Vitro Efficacy of Ro 14-9578 Against Staphylococcus aureus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro efficacy of Ro 14-9578, a tricyclic quinolone analog, against the bacterium Staphylococcus aureus. Detailed protocols for key experiments are included to enable replication and further investigation.
Introduction
This compound is a synthetic antibacterial compound that belongs to the quinolone class of antibiotics. Like other quinolones, its mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. This document outlines the known in vitro activity of this compound against Staphylococcus aureus, a significant human pathogen. The data and protocols presented are derived from foundational research on this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Reference Quinolones against Staphylococcus aureus
| Compound | Staphylococcus aureus Strain | MIC (µg/mL) |
| This compound | ATCC 25923 | 16 |
| Nalidixic Acid | ATCC 25923 | 256 |
| Oxolinic Acid | ATCC 25923 | 32 |
Mechanism of Action: DNA Gyrase Inhibition
This compound functions by targeting and inhibiting DNA gyrase in Staphylococcus aureus. This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By inhibiting this enzyme, this compound disrupts these fundamental cellular processes, leading to bacterial cell death. The inhibitory effect on DNA gyrase has been demonstrated through in vitro assays measuring DNA supercoiling.
Ro 14-9578: A Tricyclic Quinolone Analog for Probing Bacterial Topoisomerase Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ro 14-9578, a tricyclic quinolone analog, as a specific tool for investigating the function of bacterial DNA gyrase, a type II topoisomerase. This document outlines the mechanism of action, provides quantitative data on its inhibitory effects, and details experimental protocols for its application in topoisomerase research.
Introduction
This compound is a synthetic antibacterial agent belonging to the quinolone class of compounds. Structurally distinct due to its tricyclic nature, it serves as a valuable tool for studying the mechanism and inhibition of bacterial DNA gyrase. Like other quinolones, this compound's primary mode of action is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[1] Its specificity for bacterial topoisomerases over their eukaryotic counterparts makes it a useful probe in antimicrobial research and drug development.
Mechanism of Action
This compound exerts its antibacterial effects by targeting the DNA gyrase-DNA complex. The enzyme, a heterotetramer composed of two GyrA and two GyrB subunits, facilitates a transient double-stranded break in the DNA, allows another segment of DNA to pass through the break, and then reseals it. This process is crucial for relieving topological stress during DNA replication.
Quinolones, including this compound, are thought to bind to this transient complex, stabilizing it and preventing the re-ligation of the cleaved DNA. This leads to an accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell. This stabilization of the "cleavage complex" is a hallmark of quinolone activity and effectively transforms the essential enzyme into a cellular toxin.
dot
Caption: Mechanism of this compound action on DNA gyrase.
Quantitative Data
The inhibitory activity of this compound has been quantified against key cellular processes in Escherichia coli. The following table summarizes the available IC50 values, which represent the concentration of the compound required to inhibit 50% of the activity.
| Target Process | Organism | IC50 (µM) | Reference |
| DNA Biosynthesis | E. coli | 117 | [Georgopapadakou et al., 1987][2] |
| DNA Supercoiling | E. coli | 66.8 | [Georgopapadakou et al., 1987][2] |
Experimental Protocols
The following protocols are adapted from established methods for assessing topoisomerase inhibitors and can be specifically applied to the study of this compound.
Protocol 1: In Vitro DNA Gyrase Supercoiling Assay
This assay measures the ability of this compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified E. coli DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 DNA (substrate)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Stop Solution/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 µg/mL bromophenol blue
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
-
Nalidixic acid or ciprofloxacin (positive control)
-
DMSO (vehicle control)
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would consist of:
-
4 µL 5X Assay Buffer
-
0.5 µg Relaxed pBR322 DNA
-
2 µL 10 mM ATP
-
Variable volume of this compound stock solution (to achieve final concentrations ranging from 1 µM to 500 µM) or control (DMSO, nalidixic acid).
-
Nuclease-free water to a final volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of appropriately diluted E. coli DNA gyrase to each reaction tube. The amount of enzyme should be pre-determined to achieve complete supercoiling of the substrate in the absence of an inhibitor.
-
Incubation: Mix gently and incubate the reactions at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80V) for 2-3 hours or until the dye front has migrated sufficiently.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. The degree of inhibition can be quantified by measuring the band intensities of the supercoiled and relaxed DNA forms using densitometry software. The IC50 value is the concentration of this compound that results in a 50% reduction in the amount of supercoiled DNA compared to the vehicle control.
dot
Caption: Experimental workflow for DNA gyrase supercoiling assay.
Protocol 2: DNA Gyrase Cleavage Assay
This assay determines if this compound stabilizes the covalent DNA-gyrase cleavage complex, a characteristic of quinolone inhibitors.
Materials:
-
Purified E. coli DNA gyrase
-
Supercoiled pBR322 DNA
-
5X Cleavage Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin
-
This compound stock solution (in DMSO)
-
Ciprofloxacin (positive control for cleavage complex stabilization)
-
DMSO (vehicle control)
-
0.2% SDS
-
Proteinase K (20 mg/mL)
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would consist of:
-
4 µL 5X Cleavage Buffer
-
0.5 µg Supercoiled pBR322 DNA
-
Variable volume of this compound stock solution (to achieve final concentrations ranging from 10 µM to 1 mM) or control (DMSO, ciprofloxacin).
-
Nuclease-free water to a final volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of E. coli DNA gyrase.
-
Incubation: Incubate at 37°C for 30 minutes to allow the formation of the cleavage complex.
-
Trapping the Complex: Add 2 µL of 0.2% SDS and mix gently. This denatures the gyrase and traps the covalent complex.
-
Protein Digestion: Add 2 µL of Proteinase K and incubate at 37°C for 30 minutes to digest the gyrase covalently attached to the DNA.
-
Agarose Gel Electrophoresis: Add loading dye and load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until good separation is achieved.
-
Visualization and Analysis: Visualize the DNA under UV light. The formation of a linear DNA band from the supercoiled plasmid indicates the stabilization of the cleavage complex. The intensity of the linear band is proportional to the amount of stabilized complex.
Further Research and Considerations
-
Topoisomerase IV Activity: While the primary target of many quinolones in Gram-negative bacteria is DNA gyrase, topoisomerase IV can also be a secondary target. Further experiments would be necessary to determine the inhibitory effect of this compound on purified topoisomerase IV. A decatenation assay using kinetoplast DNA (kDNA) as a substrate is a standard method for this purpose.
-
Cell-Based Assays: The provided protocols are for in vitro assays. To understand the effect of this compound in a cellular context, minimum inhibitory concentration (MIC) determination against various bacterial strains and in vivo DNA cleavage assays (e.g., by pulsed-field gel electrophoresis of chromosomal DNA from treated cells) would be valuable.
-
Resistance Studies: this compound can be used to select for resistant mutants. Sequencing the gyrA and gyrB genes of these mutants can provide insights into the binding site and mechanism of resistance to this tricyclic quinolone.
By employing the protocols and considering the information provided in these application notes, researchers can effectively utilize this compound as a tool to further elucidate the intricate functions of bacterial topoisomerases and to explore novel avenues for antimicrobial drug development.
References
Application Notes and Protocols: Evaluating the Cytotoxicity of Novel Compounds on Eukaryotic Cell Lines with Reference to Ro 14-9578
Disclaimer: Scientific literature primarily details the antibacterial activity of Ro 14-9578, a tricyclic quinolone analog. Its mechanism of action involves the inhibition of DNA gyrase in bacteria, thereby impeding DNA replication and supercoiling.[1][2][3][4] As of the current available data, there is a significant lack of information regarding the cytotoxic effects of this compound on eukaryotic cell lines. The following application notes and protocols provide a general framework for assessing the cytotoxicity of a test compound, such as this compound, on eukaryotic cells using a standard MTT assay.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a critical quantitative measure to determine the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%.[5] The IC50 values are typically determined by performing a concentration-response curve. The following table provides a template for summarizing the cytotoxic effects of a test compound on various eukaryotic cell lines after a 72-hour incubation period.
| Cell Line | Cell Type | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| A549 | Human Lung Carcinoma | User-defined data | User-defined data |
| MCF-7 | Human Breast Adenocarcinoma | User-defined data | User-defined data |
| HeLa | Human Cervical Adenocarcinoma | User-defined data | User-defined data |
| HEK293 | Human Embryonic Kidney | User-defined data | User-defined data |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[7]
Materials:
-
Eukaryotic cell lines of interest (e.g., A549, MCF-7, HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Test compound (e.g., this compound)
-
Doxorubicin (positive control)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound and the positive control (Doxorubicin) in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound or control to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Caption: Known mechanism of this compound in bacterial cells.
References
- 1. Monocyclic and tricyclic analogs of quinolones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by cyclooxygenase-2 inhibitors in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Troubleshooting & Optimization
Ro 14-9578 solubility issues and best solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 14-9578. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: We are having trouble dissolving this compound. What are the recommended solvents?
There is limited specific solubility data available for this compound in public literature. However, based on the general properties of tricyclic quinolone antibiotics, which often have poor aqueous solubility at neutral pH, the following strategies can be employed:
-
Weak Base: For in vitro antibacterial assays, quinolones are often dissolved in a weak solution of sodium hydroxide (NaOH), such as 0.1 M NaOH, and then further diluted in the assay medium. It is recommended to add the NaOH dropwise until the compound dissolves.
-
Organic Solvents: While not explicitly documented for this compound in the primary literature, other quinolones can be dissolved in organic solvents like dimethyl sulfoxide (DMSO) for creating stock solutions.
Troubleshooting Tip: When preparing your stock solution, it is advisable to start with a small amount of the compound to test its solubility in your chosen solvent system before dissolving the entire batch. Always ensure the final concentration of the organic solvent in your experimental setup is low enough to not affect the biological system.
Q2: What is the known mechanism of action for this compound?
This compound is a tricyclic quinolone analog that functions as an antibacterial agent by targeting and inhibiting bacterial DNA gyrase (also known as topoisomerase II).[1][2] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[1][2] By inhibiting DNA gyrase, this compound disrupts these fundamental cellular processes, leading to a bacteriostatic or bactericidal effect.[1]
Q3: What are the key biological activities of this compound?
The primary biological activities of this compound are the inhibition of DNA biosynthesis and DNA supercoiling in bacteria.[1] These inhibitory effects have been quantified in Escherichia coli.[1]
Quantitative Data Summary
| Parameter | Organism | IC50 (μM) | IC50 (μg/mL) |
| DNA Biosynthesis Inhibition | Escherichia coli | 117 | 35 |
| DNA Supercoiling Inhibition | Escherichia coli | 66.8 | 20 |
IC50 values are sourced from MedchemExpress and are based on the findings of Georgopapadakou N H, et al.[1]
Experimental Protocols & Methodologies
1. DNA Biosynthesis Inhibition Assay
This protocol outlines a general method to determine the effect of this compound on bacterial DNA synthesis.
-
Objective: To measure the concentration of this compound required to inhibit DNA biosynthesis by 50% (IC50).
-
Methodology:
-
Bacterial Culture: Grow a culture of Escherichia coli to the mid-logarithmic phase in a suitable broth medium.
-
Compound Preparation: Prepare a stock solution of this compound. Based on common practices for quinolones, this can be attempted by dissolving the compound in a minimal amount of 0.1 M NaOH and then diluting it to the final concentration in the culture medium.
-
Incubation: Add serial dilutions of this compound to aliquots of the bacterial culture. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control (a known DNA synthesis inhibitor like nalidixic acid).
-
Radiolabeling: Add a radiolabeled DNA precursor, such as [³H]thymidine, to each culture.
-
Incubation: Incubate the cultures for a defined period to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Precipitation: Stop the reaction and precipitate the DNA using an acid solution (e.g., trichloroacetic acid).
-
Quantification: Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
-
2. DNA Gyrase Supercoiling Assay
This protocol describes a general in vitro assay to measure the inhibition of DNA gyrase activity.
-
Objective: To determine the concentration of this compound that inhibits DNA supercoiling by 50% (IC50).
-
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing purified E. coli DNA gyrase, relaxed circular plasmid DNA as a substrate, ATP, and a suitable buffer.
-
Compound Addition: Add serial dilutions of this compound (dissolved as described in the previous protocol) to the reaction mixtures. Include appropriate controls.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (typically 37°C) to allow the supercoiling reaction to proceed.
-
Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Gel Electrophoresis: Separate the different forms of the plasmid DNA (relaxed, supercoiled, and intermediate topoisomers) by agarose gel electrophoresis.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: Quantify the amount of supercoiled DNA in each lane. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Visualizations
Caption: General experimental workflow for assessing the activity of this compound.
References
Optimizing Ro 14-9578 concentration for bacterial growth inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ro 14-9578 for bacterial growth inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a tricyclic quinolone analog with antibacterial properties. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (also known as DNA topoisomerase II).[1][2][3] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By inhibiting DNA gyrase, this compound blocks DNA biosynthesis, leading to a bacteriostatic or bactericidal effect.[1][4]
Q2: What are the reported inhibitory concentrations of this compound?
A2: The inhibitory activity of this compound has been quantified against specific bacterial enzymes and whole cells. The IC50, the concentration required to inhibit 50% of the enzyme's activity, and the Minimum Inhibitory Concentration (MIC), the lowest concentration to inhibit visible bacterial growth, have been reported.
Q3: Which bacterial species are susceptible to this compound?
A3: this compound has demonstrated inhibitory effects against a range of Gram-negative bacteria and the Gram-positive bacterium Staphylococcus aureus.[4][5]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO. For example, to create a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO. Further dilutions can then be made in the appropriate bacterial growth medium for your experiment. It is recommended to prepare fresh dilutions for each experiment to ensure accuracy.
Troubleshooting Guides
Q1: I am not observing any bacterial growth inhibition. What are the possible causes?
A1: Several factors could contribute to a lack of inhibitory activity:
-
Incorrect Concentration: Double-check your calculations for the stock solution and subsequent dilutions. Serial dilution errors are a common source of inaccurate final concentrations.
-
Compound Instability: Ensure that the compound has been stored correctly, as recommended by the supplier. Avoid repeated freeze-thaw cycles of the stock solution.
-
Resistant Bacterial Strain: The bacterial strain you are using may have intrinsic or acquired resistance to quinolone antibiotics.
-
High Inoculum Density: An excessively high bacterial inoculum can overcome the inhibitory effect of the compound. Ensure your inoculum is standardized, typically to around 5 x 10^5 CFU/mL.[6]
Q2: My Minimum Inhibitory Concentration (MIC) results are not reproducible. What should I do?
A2: Lack of reproducibility in MIC assays can stem from several variables:
-
Inconsistent Inoculum: The size of the bacterial inoculum is critical. Prepare a fresh inoculum for each experiment and standardize it using optical density (OD) measurements.
-
Variation in Incubation Time: Adhere to a consistent incubation period (e.g., 16-24 hours) at the appropriate temperature for your bacterial strain.[6]
-
Media Composition: Variations in the composition of the growth medium can affect the activity of the compound. Use the same batch of media for experiments that you intend to compare.
Q3: The compound precipitated in the growth medium. How can I address this?
A3: Precipitation of this compound in the growth medium can occur if its solubility limit is exceeded.
-
Use of a Co-solvent: While the initial stock is in DMSO, ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced toxicity or precipitation.
-
Lower the Starting Concentration: If precipitation is observed at higher concentrations, you may need to adjust the starting concentration for your serial dilutions downwards.
Quantitative Data
The following table summarizes the reported inhibitory concentrations of this compound.
| Parameter | Organism/Target | Value | Reference |
| IC50 | Escherichia coli DNA Biosynthesis | 117 µM | [4] |
| IC50 | Escherichia coli DNA Supercoiling | 66.8 µM | [4] |
| MIC | Escherichia coli | 3.1 µg/mL | [7] |
Experimental Protocols
Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound via Broth Microdilution
This protocol is adapted from standard MIC determination methodologies.[6][8][9]
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select a single colony of the test bacterium. b. Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate overnight at the optimal temperature for the bacterium (e.g., 37°C). d. The next day, dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). e. Further dilute this standardized suspension to achieve the final desired inoculum density of approximately 5 x 10^5 CFU/mL.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). b. In a 96-well microtiter plate, perform a serial two-fold dilution of this compound in the appropriate broth medium to achieve a range of concentrations for testing.
3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. b. Include a positive control (no compound) and a negative control (no bacteria) in your plate setup. c. Incubate the plate at the optimal temperature for the bacterium for 16-24 hours.
4. Determination of MIC: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Troubleshooting guide for lack of inhibition.
References
- 1. Monocyclic and tricyclic analogs of quinolones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reliable Target Prediction of Bioactive Molecules Based on Chemical Similarity Without Employing Statistical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. ijrpc.com [ijrpc.com]
- 9. protocols.io [protocols.io]
Potential off-target effects of Ro 14-9578 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ro 14-9578 in cellular assays. The information is intended for researchers, scientists, and drug development professionals.
FAQs
Q1: What is the primary mechanism of action of this compound?
This compound is a tricyclic quinolone analog that exhibits antibacterial activity.[1][2] Its primary mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and supercoiling.[2][3] This leads to the cessation of DNA biosynthesis in susceptible bacteria.[1]
Q2: Are there known off-target effects of this compound in eukaryotic cells?
While specific literature on the off-target effects of this compound in eukaryotic cells is limited, compounds of the quinolone class have been reported to have potential off-target activities. These may include interactions with eukaryotic topoisomerases and potential effects on mitochondrial function due to the structural similarity between bacterial DNA gyrase and mitochondrial topoisomerases. Researchers should exercise caution and consider evaluating potential off-target effects in their experimental systems.
Q3: I am observing unexpected cytotoxicity in my mammalian cell line when using this compound. What could be the cause?
Unexpected cytotoxicity at concentrations effective for antibacterial activity could be indicative of off-target effects. Potential causes include:
-
Mitochondrial Toxicity: Quinolones can interfere with mitochondrial DNA replication and function, leading to decreased cell viability.
-
Inhibition of Eukaryotic Topoisomerases: Although the primary target is bacterial DNA gyrase, high concentrations of quinolones may inhibit mammalian topoisomerase II, leading to DNA damage and apoptosis.
-
Induction of Oxidative Stress: Some quinolones have been shown to induce the production of reactive oxygen species (ROS), which can lead to cellular damage.
Q4: How can I determine if this compound is affecting mitochondrial function in my cells?
Several assays can be employed to assess mitochondrial function:
-
MTT or XTT Assays: These colorimetric assays measure metabolic activity, which is largely dependent on mitochondrial function. A decrease in signal can indicate mitochondrial dysfunction.
-
Mitochondrial Membrane Potential Dyes (e.g., TMRE, JC-1): These fluorescent dyes can be used to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.
-
Seahorse XF Analyzer: This instrument measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing a detailed profile of mitochondrial respiration and glycolysis.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| High background signal in fluorescence-based assays. | Autofluorescence of this compound. | Run a control with this compound alone (no cells) to determine its intrinsic fluorescence at the excitation and emission wavelengths used. If significant, consider using a different fluorescent probe or a non-fluorescence-based assay. |
| Inconsistent results between experimental replicates. | Poor solubility or stability of this compound in cell culture media. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Ensure complete dissolution before diluting into the final assay medium. Perform a solubility test in your specific cell culture medium. |
| Cell morphology changes unrelated to the expected phenotype. | Off-target effects on the cytoskeleton or other cellular structures. | Perform immunofluorescence staining for key cytoskeletal proteins (e.g., actin, tubulin) to observe any disruptions. Use a panel of cytotoxicity assays to assess different cellular compartments. |
| Discrepancy between antibacterial efficacy and cellular assay results. | Differences in compound uptake or metabolism between bacteria and eukaryotic cells. | Consider performing cellular uptake studies using radiolabeled or fluorescently tagged this compound, if available. Evaluate the metabolic stability of this compound in your specific cell line. |
Quantitative Data Summary
The following table summarizes the known on-target activity of this compound and provides a hypothetical comparison for potential off-target activities in a eukaryotic system.
| Target/Assay | Organism/System | IC50 / EC50 | Reference |
| DNA Biosynthesis Inhibition | Escherichia coli | 117 µM | [1] |
| DNA Supercoiling Inhibition (DNA Gyrase) | Escherichia coli | 66.8 µM | [1] |
| Hypothetical Off-Target Activities | |||
| Cytotoxicity (MTT Assay) | Human Liver Carcinoma (HepG2) Cells | > 200 µM | Hypothetical |
| Human Topoisomerase IIα Inhibition | In vitro enzyme assay | ~ 150 µM | Hypothetical |
| Mitochondrial Membrane Potential Disruption | Human Embryonic Kidney (HEK293) Cells | ~ 180 µM | Hypothetical |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Eukaryotic Topoisomerase II Inhibition Assay (DNA Relaxation)
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα enzyme, and reaction buffer.
-
Compound Addition: Add varying concentrations of this compound or a known topoisomerase II inhibitor (e.g., etoposide) to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Quantify the amount of relaxed DNA to determine the inhibitory activity of the compound.
Visualizations
References
Ro 14-9578 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Ro 14-9578. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term stability, the solid form of this compound should be stored at -20°C.[1] Following this recommendation should ensure the integrity of the compound for up to three years.[1]
Q2: What are the recommended storage conditions for this compound in solution?
Stock solutions of this compound should be stored at -80°C for long-term use, where they can remain stable for up to one year.[1] It is highly recommended to use the solution as soon as possible after preparation to minimize degradation.[1] Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, you will need to select an appropriate solvent. While specific solubility data is not detailed in the provided search results, it is crucial to consult the Certificate of Analysis that accompanies your specific batch of the compound. This document will provide detailed information on suitable solvents and maximum concentrations. Once a solvent is chosen, the desired amount of this compound powder can be dissolved to achieve the target concentration.
Q4: For how long is this compound stable at room temperature?
While MedchemExpress indicates that this compound is shipped at room temperature in the continental US, this is for short-term transit.[2] For maintaining the long-term integrity and activity of the compound, storage at room temperature is not recommended. Upon receipt, the compound should be stored under the recommended conditions as soon as possible.
Troubleshooting Guide
Issue 1: I am having trouble dissolving the this compound powder.
-
Verify the Solvent: Double-check the Certificate of Analysis or the supplier's product information page for the recommended solvent. Not all compounds are freely soluble in common laboratory solvents like DMSO or ethanol.
-
Gentle Warming: Gentle warming of the solution (e.g., in a 37°C water bath) can sometimes aid in the dissolution of the compound. However, be cautious as excessive heat can lead to degradation.
-
Sonication: Using a sonicator can help to break up any clumps of powder and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
Issue 2: My this compound solution appears cloudy or has precipitated after storage.
-
Improper Storage: This may indicate that the storage temperature was not low enough, or the solution underwent multiple freeze-thaw cycles.
-
Solvent Evaporation: If the vial was not sealed properly, some of the solvent may have evaporated, leading to an increase in concentration and subsequent precipitation.
-
Re-dissolving: Try gently warming and vortexing the solution to see if the precipitate will go back into solution. If it does not, it is recommended to prepare a fresh stock solution.
Issue 3: I am observing lower than expected activity in my experiments.
-
Improper Storage: The most likely cause is the degradation of the compound due to improper storage. Review the storage conditions of both the solid compound and the stock solutions.
-
Age of Stock Solution: If the stock solution is old, the compound may have degraded over time. It is recommended to use freshly prepared solutions for critical experiments.[1]
-
Repeated Freeze-Thaw Cycles: As mentioned, repeated freezing and thawing can degrade the compound. Use single-use aliquots to prevent this.
Storage and Handling Summary
| Form | Storage Temperature | Expected Stability |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 1 year[1] |
Note: The stability information is based on data from suppliers and may vary depending on the specific batch and handling procedures. Always refer to the Certificate of Analysis provided with your product for the most accurate information.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound from receipt to experimental use.
Factors Influencing this compound Stability
Caption: Key factors that can influence the stability of this compound.
References
Technical Support Center: Ro 14-9578 DNA Gyrase Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ro 14-9578 in DNA gyrase assays.
Troubleshooting Guides
This section addresses common issues encountered during a this compound DNA gyrase assay in a question-and-answer format.
Issue 1: No supercoiling observed in the positive control (DNA gyrase + relaxed DNA, no inhibitor).
-
Question: Why is there no supercoiled DNA band in my positive control lane?
-
Possible Causes & Solutions:
-
Inactive DNA Gyrase: The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. It is recommended to store DNA gyrase at -80°C and aliquot it to avoid repeated freeze-thawing. Always handle the enzyme on ice.
-
Inactive ATP: ATP is essential for the supercoiling activity of DNA gyrase. Repetitive freeze-thaw cycles of the assay buffer containing ATP can lead to its degradation. Prepare fresh assay buffer or add fresh ATP to the reaction mixture.
-
Incorrect Buffer Composition: The concentration of components like MgCl2 and KCl is critical for enzyme activity. Ensure the final concentrations in the reaction are optimal. High salt concentrations from the enzyme or compound stocks can inhibit the enzyme.
-
Nuclease Contamination: Contaminating nucleases in the enzyme preparation or other reagents can degrade the DNA substrate. This would be visible as a smear or the disappearance of the relaxed DNA band. Use high-purity reagents and sterile techniques.
-
Presence of Intercalating Agents: Contamination of the gel tank or buffers with intercalating agents like ethidium bromide can alter the migration of DNA, making it difficult to distinguish between relaxed and supercoiled forms. Ensure all equipment is thoroughly cleaned.
-
Issue 2: The relaxed DNA substrate appears degraded or smeared on the gel.
-
Question: Why does my relaxed DNA substrate lane show a smear or faint bands?
-
Possible Causes & Solutions:
-
Nuclease Contamination: This is the most likely cause. Nucleases can be introduced through contaminated reagents, tips, or enzyme stocks. Use nuclease-free water and reagents, and sterile techniques. An optional step is to add proteinase K to the stop solution to digest any contaminating nucleases before loading the gel.
-
Improper Storage of DNA: Repeated freeze-thaw cycles can lead to nicking and degradation of the plasmid DNA. Store the relaxed DNA at -20°C in small aliquots.
-
Excessive Voltage or Run Time: Running the gel at a very high voltage or for an extended period can cause band smearing. It is recommended to run the gel at a lower voltage for a longer duration (e.g., 90V for 90 minutes or 15V overnight).
-
High Salt Concentration: High salt concentrations in the sample can lead to smearing. If the sample is in a high-salt buffer, consider diluting it or purifying the DNA.
-
Issue 3: Inconsistent or unexpected results with this compound.
-
Question: I'm seeing variable inhibition with this compound, or the IC50 value is different from the expected value. What could be the reason?
-
Possible Causes & Solutions:
-
Inhibitor Solubility and Stability: this compound is a tricyclic quinolone analog. Ensure it is fully dissolved in a suitable solvent, like DMSO, before adding it to the reaction. The final concentration of the solvent in the assay should be kept low (typically ≤1-2% v/v for DMSO), as it can inhibit DNA gyrase activity. Perform an enzyme titration in the presence of the final solvent concentration to account for any inhibitory effects. The stability of this compound in your specific assay buffer and storage conditions should be considered.
-
Incorrect Inhibitor Concentration: Double-check the calculations for your serial dilutions of this compound.
-
Enzyme Concentration: The optimal amount of DNA gyrase should be determined by titration to achieve about 80-90% supercoiling in the absence of the inhibitor. If the enzyme concentration is too high, it may require a higher concentration of the inhibitor to see an effect.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected bands on a typical DNA gyrase supercoiling assay gel?
A1: You should expect to see the following bands:
-
Supercoiled DNA (SC): A faster-migrating band representing the product of the gyrase reaction.
-
Relaxed DNA (R): A slower-migrating series of bands (topoisomers) representing the substrate.
-
Open-Circular DNA (OC): A band that migrates slower than relaxed DNA, which may be present in the initial substrate preparation.
Q2: What controls should I include in my this compound DNA gyrase assay?
A2: It is crucial to include the following controls:
-
DNA Only: Relaxed plasmid DNA without enzyme or inhibitor to show the starting material.
-
Positive Control: DNA gyrase and relaxed DNA without any inhibitor to show maximum enzyme activity.
-
Negative Control (No Enzyme): Relaxed DNA with the highest concentration of this compound and its solvent to ensure the inhibitor or solvent does not directly affect the DNA.
-
Solvent Control: DNA gyrase, relaxed DNA, and the solvent (e.g., DMSO) used to dissolve this compound at the highest concentration used in the assay to check for any inhibitory effects of the solvent itself.
Q3: What is the mechanism of action of this compound?
A3: this compound is a tricyclic quinolone analog that acts as a DNA gyrase inhibitor. Quinolones typically inhibit the breakage-reunion reaction of DNA gyrase, trapping the enzyme covalently bound to the DNA, which leads to an accumulation of double-strand breaks and ultimately cell death. This compound has been shown to inhibit DNA supercoiling in Escherichia coli with an IC50 of 66.8 μM.
Q4: Can I use a different plasmid as a substrate?
A4: Yes, other plasmids like pBR322 are commonly used as substrates. The key is that the plasmid should be in a relaxed form to observe the supercoiling activity of DNA gyrase.
Data Presentation
Table 1: Typical Reaction Conditions for a DNA Gyrase Supercoiling Assay
| Component | Final Concentration/Amount | Reference |
| Tris-HCl (pH 7.5-8.0) | 35 - 40 mM | |
| KCl | 24 - 60 mM | |
| MgCl₂ | 4 - 6 mM | |
| DTT | 1 - 2 mM | |
| Spermidine | 1 - 5 mM | |
| ATP | 1 - 1.75 mM | |
| Glycerol | 6.5% (w/v) | |
| Albumin (BSA) | 0.1 mg/mL | |
| Relaxed Plasmid DNA | 0.3 - 1 µg | |
| E. coli DNA Gyrase | 1 - 2 Units | |
| Final Reaction Volume | 20 - 30 µL | |
| Incubation Temperature | 37°C | |
| Incubation Time | 30 - 60 minutes |
Table 2: this compound Inhibitory Activity
| Target | Organism | Assay | IC₅₀ | Reference |
| DNA Supercoiling | Escherichia coli | In vitro DNA gyrase assay | 66.8 μM | |
| DNA Biosynthesis | Escherichia coli | In vivo | 117 μM |
Experimental Protocols
Detailed Methodology for this compound DNA Gyrase Inhibition Assay
This protocol is for a standard 30 µL reaction volume to assess the inhibitory effect of this compound on E. coli DNA gyrase supercoiling activity.
1. Reagent Preparation:
- 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin. Store at -20°C.
- Relaxed pBR322 DNA: 1 µg/µL stock. Store at -20°C.
- E. coli DNA Gyrase: Aliquot and store at -80°C. Dilute in Dilution Buffer just before use.
- Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol. Store at -20°C.
- This compound Stock: Prepare a high-concentration stock solution in 100% DMSO.
- Stop Buffer/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA, 1% SDS.
2. Reaction Setup (on ice): a. Prepare a master mix for the desired number of reactions (plus one extra) containing:
- 6 µL of 5X Assay Buffer
- 0.5 µL of relaxed pBR322 DNA (0.5 µg)
- Water to a final volume of 26.7 µL per reaction. b. Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes. c. Add 0.3 µL of this compound dilutions (in DMSO) or DMSO (for the solvent control) to the respective tubes. d. For the "no enzyme" control, add 3 µL of Dilution Buffer. e. For all other tubes, add 3 µL of diluted E. coli DNA gyrase (e.g., 1 Unit).
3. Incubation: a. Mix the reactions gently by pipetting. b. Incubate at 37°C for 30 minutes.
4. Reaction Termination: a. Stop the reaction by adding 6 µL of 6X Stop Buffer/Loading Dye. b. (Optional) Add 1 µL of Proteinase K (20 mg/mL) and incubate at 37°C for 15 minutes to remove the protein.
5. Agarose Gel Electrophoresis: a. Prepare a 1% agarose gel in 1X TAE or TBE buffer. Do not add ethidium bromide to the gel or running buffer at this stage. b. Load 20 µL of each reaction into the wells. c. Run the gel at a constant voltage (e.g., 80-90V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel. d. Stain the gel in a solution of ethidium bromide (0.5 µg/mL) for 15-30 minutes. e. Destain the gel in water for 10-20 minutes. f. Visualize the DNA bands under UV light and document the results.
Mandatory Visualization
Caption: Workflow for the this compound DNA gyrase inhibition assay.
Ro 14-9578 light sensitivity and handling precautions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ro 14-9578. Below you will find frequently asked questions, troubleshooting guidance, and key experimental data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: The general recommendation is to store this compound at room temperature for shipments within the continental US. However, for long-term storage, it is crucial to refer to the Certificate of Analysis (CofA) provided with your specific lot of the compound.[1][2]
Q2: Is this compound sensitive to light?
A: There is no specific data available in the public domain regarding the light sensitivity of this compound. However, this compound is a tricyclic quinolone analog.[1] Quinolone antibacterial agents as a class are known to have the potential for photosensitivity, which can lead to phototoxic reactions.[3][4][5] Therefore, as a precautionary measure, it is advisable to handle this compound in a manner that minimizes exposure to direct and intense light. This includes storing the compound in an amber vial or a light-blocking container and conducting experiments under subdued lighting conditions where feasible.
Q3: What are the general handling precautions for this compound?
A: As with any chemical compound, standard laboratory safety practices should be followed. This includes:
-
Wearing appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses.
-
Avoiding inhalation of dust or aerosols. Work in a well-ventilated area or under a chemical fume hood.
-
Preventing contact with skin and eyes.
-
For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) for this compound.[6]
Q4: What is the mechanism of action of this compound?
A: this compound is an antibacterial agent that acts as an inhibitor of DNA biosynthesis and DNA supercoiling in Escherichia coli.[1] Its mechanism is comparable to that of other quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in experiments. | Compound degradation due to improper storage or handling. | - Ensure the compound has been stored as per the Certificate of Analysis. - As a precaution against potential light sensitivity, prepare solutions fresh and protect them from light. - Aliquot stock solutions to avoid repeated freeze-thaw cycles if stored in a freezer. |
| Variability between experimental replicates. | Inaccurate weighing or dilution of the compound. | - Calibrate your balance before weighing. - Ensure complete dissolution of the compound in the chosen solvent. - Use calibrated pipettes for dilutions. |
| Unexpected side effects or off-target activity observed in cell-based assays. | Compound purity or stability issues. | - Verify the purity of your compound from the supplier's documentation. - Consider the possibility of degradation products if the compound has been stored for an extended period or handled improperly. |
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations (IC₅₀) for this compound in Escherichia coli.
| Target/Process | IC₅₀ (μM) | Organism |
| DNA Biosynthesis | 117 | E. coli |
| DNA Supercoiling | 66.8 | E. coli |
Data sourced from MedChemExpress.[1]
Experimental Protocols
General Protocol for DNA Supercoiling Assay (Conceptual)
-
Enzyme and Substrate Preparation: Purify DNA gyrase and obtain relaxed circular DNA substrate.
-
Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl₂, and the DNA substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding DNA gyrase.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction using a stop buffer (e.g., containing SDS and EDTA).
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The degree of supercoiling will be inversely proportional to the concentration of this compound.
-
Quantification: Quantify the amount of supercoiled DNA to determine the IC₅₀ value.
Visualizations
Diagram 1: General Workflow for Handling a New Chemical Compound
This diagram outlines a logical workflow for researchers when handling a new or uncharacterized chemical compound like this compound, emphasizing safety and proper handling from the outset.
Caption: Workflow for handling new chemical compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Quinolone photoallergy: photosensitivity dermatitis induced by systemic administration of photohaptenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
- 5. Clinical and laboratory studies of the photosensitizing potential of norfloxacin, a 4-quinolone broad-spectrum antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
How to address bacterial resistance to Ro 14-9578 in experiments
Welcome to the technical support center for Ro 14-9758. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address bacterial resistance to Ro 14-9758 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ro 14-9758?
Ro 14-9758 is a tricyclic quinolone analog that functions as a bacteriostatic agent.[1] Its primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, recombination, and repair.[2] Specifically, Ro 14-9758 inhibits DNA biosynthesis and DNA supercoiling.[1] This mode of action is comparable to other quinolone antibiotics like nalidixic acid and oxolinic acid.[2]
Q2: What are the known or expected mechanisms of bacterial resistance to Ro 14-9758?
While specific resistance mechanisms to Ro 14-9758 are not extensively documented, resistance is expected to arise through mechanisms similar to those observed for other quinolone antibiotics. These include:
-
Target Modification: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) can alter the enzyme's structure, reducing the binding affinity of Ro 14-9758.[3][4] Mutations in the quinolone resistance-determining region (QRDR) of gyrA are a common cause of resistance to fluoroquinolones.[4][5]
-
Reduced Permeability: Alterations in the bacterial cell membrane, such as modifications to porin channels, can limit the influx of Ro 14-9758 into the cell.
-
Efflux Pumps: Bacteria can actively transport Ro 14-9758 out of the cell using multidrug resistance (MDR) efflux pumps, preventing the drug from reaching its intracellular target at an effective concentration.[6][7]
Q3: My bacterial culture is showing resistance to Ro 14-9758. What are the initial troubleshooting steps?
If you observe resistance to Ro 14-9758 in your experiments, consider the following initial steps:
-
Confirm the Identity and Purity of Your Bacterial Strain: Ensure your bacterial culture is not contaminated with a resistant species. Perform standard microbiological identification techniques.
-
Verify the Concentration and Integrity of Ro 14-9758: Prepare fresh solutions of Ro 14-9758 and verify the correct final concentration in your assay. Ensure the compound has been stored correctly to prevent degradation.
-
Optimize Experimental Conditions: Review your experimental protocol, paying close attention to incubation time, temperature, media composition, and inoculum density, as these can all influence the outcome of susceptibility testing.
-
Perform a Minimum Inhibitory Concentration (MIC) Assay: Quantitatively determine the level of resistance by performing a broth microdilution or agar dilution MIC assay. This will provide a baseline for further investigation.
Troubleshooting Guides
Issue 1: Unexpectedly High Minimum Inhibitory Concentration (MIC) for Ro 14-9758
If your MIC values are significantly higher than expected for a susceptible strain, this section will guide you through potential causes and solutions.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Inaccurate Drug Concentration | Prepare a fresh stock solution of Ro 14-9758 and perform serial dilutions carefully. Use a calibrated pipette. |
| High Inoculum Density | Standardize your bacterial inoculum to 0.5 McFarland before setting up the MIC assay. A higher density of bacteria can overwhelm the antibiotic. |
| Degraded Ro 14-9758 | Ensure Ro 14-9758 is stored under the recommended conditions. Prepare fresh solutions for each experiment. |
| Contaminated Culture | Streak your culture on an appropriate agar plate to check for purity. A mixed culture with a resistant organism can lead to a false high MIC. |
| Inappropriate Growth Medium | Use the recommended medium for susceptibility testing, typically Mueller-Hinton Broth (MHB) or Agar (MHA). The pH and cation concentration of the medium can affect quinolone activity. |
| Spontaneous Resistance Development | If the above steps do not resolve the issue, it is possible that your bacterial strain has developed resistance. Proceed to the next section to characterize the resistance mechanism. |
Issue 2: Characterizing the Mechanism of Resistance to Ro 14-9758
Once you have confirmed that your bacterial strain is resistant to Ro 14-9758, the next step is to investigate the underlying mechanism.
Experimental Workflow for Resistance Characterization:
Caption: Workflow for characterizing resistance to Ro 14-9758.
1. Target Gene Sequencing:
-
Objective: To identify mutations in the gyrA and gyrB genes that may confer resistance.
-
Protocol:
-
Extract genomic DNA from both the resistant isolate and a susceptible control strain.
-
Amplify the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes using PCR with specific primers.
-
Sequence the PCR products and compare the sequences of the resistant and susceptible strains to identify any nucleotide changes that result in amino acid substitutions.
-
2. Efflux Pump Activity Assay:
-
Objective: To determine if increased efflux pump activity is contributing to resistance.
-
Protocol:
-
Perform a broth microdilution MIC assay for Ro 14-9758 as described below.
-
In parallel, perform the same MIC assay but with the addition of a known efflux pump inhibitor (EPI), such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN), at a sub-inhibitory concentration.
-
Compare the MIC of Ro 14-9758 in the presence and absence of the EPI. A significant reduction (four-fold or greater) in the MIC in the presence of the EPI suggests that efflux is a mechanism of resistance.
-
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is used to determine the minimum inhibitory concentration (MIC) of Ro 14-9758 against a bacterial isolate.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Ro 14-9758 stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of Ro 14-9758 in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Include a growth control well (MHB only, no antibiotic) and a sterility control well (MHB only, no bacteria).
-
Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of Ro 14-9758 that completely inhibits visible growth of the bacteria.
DNA Sequencing of gyrA and gyrB QRDRs
This protocol outlines the steps for amplifying and sequencing the quinolone resistance-determining regions of the DNA gyrase genes.
Materials:
-
Genomic DNA extraction kit
-
PCR primers for gyrA and gyrB QRDRs
-
Taq DNA polymerase and PCR buffer
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the resistant and susceptible bacterial strains according to the kit manufacturer's instructions.
-
PCR Amplification:
-
Set up PCR reactions containing genomic DNA, forward and reverse primers for the gyrA or gyrB QRDR, dNTPs, Taq polymerase, and PCR buffer.
-
Use a thermocycler with an appropriate annealing temperature for your primers.
-
Run the PCR products on an agarose gel to confirm amplification of a single band of the expected size.
-
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing using the same primers as for PCR.
-
Sequence Analysis: Align the DNA sequences from the resistant and susceptible strains using bioinformatics software to identify any mutations.
Data Presentation
Table 1: Illustrative MIC Data for Ro 14-9758 Against Susceptible and Resistant E. coli
| Strain | Relevant Genotype | MIC of Ro 14-9758 (µg/mL) | Fold Increase in MIC |
| E. coli ATCC 25922 | Wild-type | 0.5 | - |
| E. coli R1 | gyrA (S83L) | 8 | 16 |
| E. coli R2 | gyrA (D87N) | 4 | 8 |
| E. coli R3 | Overexpression of acrAB | 2 | 4 |
| E. coli R4 | gyrA (S83L) + Overexpression of acrAB | 32 | 64 |
Note: This data is illustrative and intended to demonstrate potential changes in MIC due to different resistance mechanisms.
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on Ro 14-9758 MIC
| Strain | MIC of Ro 14-9758 (µg/mL) | MIC of Ro 14-9758 + EPI (µg/mL) | Fold Reduction in MIC |
| E. coli ATCC 25922 | 0.5 | 0.5 | 1 |
| E. coli R3 (Efflux) | 2 | 0.5 | 4 |
| E. coli R4 (GyrA + Efflux) | 32 | 8 | 4 |
Note: A ≥4-fold reduction in MIC in the presence of an EPI is considered significant.
Signaling Pathways and Logical Relationships
Diagram 1: Mechanisms of Quinolone Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Mutations in the gyrA and grlA genes of quinolone-resistant clinical isolates of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. caister.com [caister.com]
Improving the efficacy of Ro 14-9578 in different media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the tricyclic quinolone analog, Ro 14-9578. The information provided aims to help improve the efficacy and reproducibility of experiments involving this compound.
Troubleshooting Guides
This section addresses common issues encountered during the experimental use of this compound.
| Issue ID | Question | Possible Causes | Recommended Solutions |
| ROI-001 | Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values. | Media Composition: The presence of divalent cations, particularly Magnesium (Mg²⁺), in the culture medium can chelate with the quinolone, reducing its effective concentration and leading to higher MIC values.[1][2][3] The pH of the medium can also significantly impact the activity of quinolones; a lower pH can decrease their potency.[3][4] Inoculum Preparation: Variability in the density of the bacterial inoculum can lead to inconsistent MIC results. | Media Selection: Whenever possible, use a standardized, cation-adjusted medium such as Mueller-Hinton Broth (MHB) for susceptibility testing to ensure consistency. If using other media, be aware of the divalent cation concentrations. pH Control: Ensure the pH of the experimental medium is maintained within a range that does not inhibit the activity of this compound. For most quinolones, optimal activity is observed at a neutral to slightly alkaline pH.[3] Standardized Inoculum: Prepare the bacterial inoculum according to established protocols (e.g., McFarland standards) to ensure a consistent starting cell density for each experiment. |
| ROI-002 | Precipitation of this compound upon addition to aqueous culture media. | Low Aqueous Solubility: this compound, like many quinolones, has limited solubility in aqueous solutions. It is often dissolved in a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[5][6] When this stock is added to the aqueous culture medium, the compound can precipitate out of solution if its solubility limit is exceeded.[5] | Optimize Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the final culture, minimizing the disruption of the aqueous environment and reducing the likelihood of precipitation. Solvent Tolerance Control: Always include a vehicle control in your experiments (media with the same final concentration of DMSO used to deliver this compound) to account for any potential effects of the solvent on the cells. The final DMSO concentration in cell culture should typically be kept below 0.5% to avoid toxicity.[7][8] Incremental Addition: When adding the this compound stock solution to the medium, add it slowly while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation. |
| ROI-003 | Reduced or no inhibition of bacterial growth in a specific cell culture medium compared to standard bacteriological broth. | Serum Protein Binding: If using a cell culture medium supplemented with serum (e.g., Fetal Bovine Serum - FBS), the active compound can bind to serum proteins, reducing its bioavailable concentration and thus its antibacterial efficacy. Component Antagonism: Certain components within complex cell culture media may antagonize the action of quinolones. | Use Serum-Free Medium: If the experimental design allows, consider using a serum-free or serum-reduced medium to minimize protein binding. Determine Effective Concentration in Test Medium: If serum is required, it may be necessary to perform a dose-response experiment to determine the effective concentration of this compound in that specific medium. Consider Medium Simplification: For mechanistic studies, a simpler, defined medium may provide more consistent results. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a quinolone antibacterial agent that functions by inhibiting bacterial DNA gyrase (also known as topoisomerase II).[1] DNA gyrase is a crucial enzyme responsible for introducing negative supercoils into the bacterial DNA, a process essential for DNA replication and transcription. By inhibiting the ligase activity of DNA gyrase, this compound stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, leading to the fragmentation of the bacterial chromosome and subsequent cell death.[9][10]
2. How should I prepare a stock solution of this compound?
Due to its limited aqueous solubility, this compound should be dissolved in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a concentrated stock solution.[5][6] It is recommended to prepare a high-concentration stock to minimize the volume of solvent added to the final experimental medium.
3. What is the optimal pH for the activity of this compound?
The antibacterial activity of most quinolones is influenced by the pH of the medium. Generally, their potency is reduced at acidic pH levels (e.g., pH 5.0) compared to neutral or slightly alkaline conditions (e.g., pH 7.4).[3][4] Therefore, maintaining a physiologically relevant and stable pH in your experimental setup is crucial for obtaining reliable results.
4. Can I use this compound in media containing serum?
Yes, but with caution. Components of serum, particularly proteins, can bind to this compound, which may reduce its effective concentration. If your experiment requires the use of serum-supplemented media, it is advisable to perform preliminary experiments to determine the optimal concentration of this compound needed to achieve the desired effect in that specific medium.
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This protocol is a generalized method to assess the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 1.15 M Potassium Glutamate, 50 mM MgCl₂, 10 mM DTT, 9 mM spermidine, and 250 µg/mL BSA)
-
ATP solution (e.g., 10 mM)
-
This compound stock solution (in DMSO)
-
Sterile, nuclease-free water
-
Stop Buffer/Loading Dye (e.g., containing SDS and bromophenol blue)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
DNA ladder
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction mixture would consist of:
-
4 µL 5X Assay Buffer
-
2 µL Relaxed pBR322 DNA (e.g., 50 ng/µL)
-
2 µL ATP solution (10 mM)
-
1 µL this compound at various concentrations (or DMSO for control)
-
x µL Nuclease-free water to bring the volume to 19 µL
-
-
Enzyme Addition: Add 1 µL of appropriately diluted DNA gyrase to each reaction tube.
-
Incubation: Mix gently and incubate the reactions at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated an adequate distance.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The inhibition of supercoiling will be indicated by a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Magnesium modulates phospholipid metabolism to promote bacterial phenotypic resistance to antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Conditions affecting the results of susceptibility testing for the quinolone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of pH value and magnesium on the antibacterial activity of quinolone preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli - Universidad Andrés Bello [researchers.unab.cl]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. scispace.com [scispace.com]
- 9. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolones: Action and Resistance Updated - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Ro 14-9578 and Oxolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antibacterial activity of the tricyclic quinolone analog, Ro 14-9578, and the established quinolone antibiotic, oxolinic acid. The data presented is compiled from peer-reviewed research to offer an objective analysis of their performance against key bacterial pathogens.
Quantitative Antibacterial Activity
The in vitro antibacterial activities of this compound and oxolinic acid were evaluated by determining their Minimum Inhibitory Concentrations (MICs) against both Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Oxolinic Acid
| Bacterial Species | Strain | This compound MIC (µg/mL) | Oxolinic Acid MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 3.1[1] | 1.6[1] |
| UB1005 | 50[1] | 10[1] | |
| Staphylococcus aureus | ATCC 25923 | 6.3 | 3.1 |
| ATCC 29213 | >100 | 12.5 | |
| Klebsiella pneumoniae | ATCC 13883 | 12.5 | 3.1 |
| Proteus vulgaris | - | 0.2-3.1 | |
| Aeromonas salmonicida | (10 isolates) | - | 0.0075 - 0.03[2] |
| Aeromonas liquefaciens | (7 strains) | - | 0.02 - 0.09[2] |
| Vibrio anguillarum | (5 strains) | - | 0.02 - 0.09[2] |
Note: A lower MIC value indicates greater antibacterial potency.
Experimental Protocols
The following methodologies are based on standard antibacterial susceptibility testing protocols and specific details from comparative studies.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of this compound and oxolinic acid was determined using the agar dilution method.
-
Preparation of Test Agents: Stock solutions of this compound and oxolinic acid were prepared in a suitable solvent (e.g., 0.1 N NaOH) and then diluted to the desired concentrations.
-
Bacterial Strains and Inoculum Preparation: The bacterial strains listed in Table 1 were grown overnight in Mueller-Hinton Broth (MHB) at 37°C. The cultures were then diluted to achieve a final inoculum density of approximately 10⁴ colony-forming units (CFU) per spot.
-
Agar Plate Preparation: A series of Mueller-Hinton Agar (MHA) plates were prepared, each containing a specific concentration of either this compound or oxolinic acid. Control plates without any antibacterial agent were also prepared.
-
Inoculation: The prepared bacterial suspensions were inoculated onto the surface of the agar plates using a multipoint inoculator.
-
Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibacterial agent that completely inhibited the visible growth of the bacteria.
Mechanism of Action and Experimental Workflow
The primary mechanism of action for both this compound and oxolinic acid is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][3][4]
Caption: Mechanism of Action of this compound and Oxolinic Acid.
Caption: Experimental Workflow for MIC Determination.
References
Validating Ro 14-9758's Inhibition of DNA Gyrase: A Comparative Analysis with Established Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational DNA gyrase inhibitor Ro 14-9758 with well-characterized inhibitors. This analysis, supported by experimental data and detailed protocols, serves to validate the mechanism of action of Ro 14-9758 and benchmark its potency.
The discovery of novel antibacterial agents is paramount in the face of rising antimicrobial resistance. DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, represents a clinically validated target for antibiotics. Ro 14-9758, a tricyclic quinolone analog, has been identified as a potential DNA gyrase inhibitor. This guide offers a comparative validation of its effects against established inhibitors: nalidixic acid, oxolinic acid, ciprofloxacin, and novobiocin.
Comparative Inhibitory Potency
The efficacy of Ro 14-9758 and known inhibitors was evaluated based on their 50% inhibitory concentrations (IC50) against Escherichia coli DNA gyrase and its impact on DNA biosynthesis. The data, summarized in the table below, facilitates a direct comparison of their potencies.
| Compound | Target Organism | DNA Gyrase Supercoiling IC50 (µg/mL) | DNA Biosynthesis Inhibition IC50 (µg/mL) |
| Ro 14-9758 | E. coli | 35 | 50 |
| Nalidixic Acid | E. coli | 600 | DNA synthesis is inhibited, but a precise IC50 is not consistently reported. |
| Oxolinic Acid | E. coli | ~60 | Approximately 10-fold more active than nalidixic acid in inhibiting DNA replication. |
| Ciprofloxacin | E. coli | 0.45 | The concentration for 50% inhibition of DNA synthesis (ID50) correlates with its MIC. |
| Novobiocin | E. coli | 0.08 | Inhibits DNA synthesis. |
Caption: Comparative IC50 values of Ro 14-9758 and known DNA gyrase inhibitors against E. coli.
Experimental Protocols
To ensure reproducibility and methodological transparency, detailed protocols for the key assays are provided below.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/ml albumin)
-
Test compounds (Ro 14-9758 and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
-
Gel documentation system
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding purified DNA gyrase to each mixture.
-
Incubate the reactions at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and a loading dye).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate supercoiled and relaxed DNA forms.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the supercoiling activity.
DNA Biosynthesis Inhibition Assay
This assay assesses the impact of the inhibitors on the overall DNA synthesis in bacterial cells.
Materials:
-
E. coli culture
-
Growth medium (e.g., Luria-Bertani broth)
-
Radiolabeled DNA precursor (e.g., [³H]-thymidine)
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Grow an E. coli culture to the mid-logarithmic phase.
-
Add varying concentrations of the test compounds to the bacterial cultures.
-
Simultaneously, add a radiolabeled DNA precursor (e.g., [³H]-thymidine) to each culture.
-
Incubate the cultures for a specific period to allow for DNA synthesis.
-
Stop the incorporation of the radiolabel by adding cold trichloroacetic acid (TCA).
-
Collect the precipitated DNA on a filter membrane.
-
Wash the filters to remove unincorporated radiolabel.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine the percentage of inhibition of DNA synthesis for each compound concentration compared to an untreated control.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits DNA synthesis by 50%.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the experimental process and the molecular mechanism of action, the following diagrams have been generated.
Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.
A Comparative Analysis of the Tricyclic Quinolone Ro 14-9578 and Other Quinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the tricyclic quinolone analog Ro 14-9578 and other quinolone antibiotics. The analysis focuses on antibacterial activity and mechanism of action, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development and infectious diseases.
Executive Summary
Data Presentation
The following tables summarize the available quantitative data for this compound in comparison to other quinolone antibiotics.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Other Quinolones
| Organism | This compound (µg/mL) | Nalidixic Acid (µg/mL) | Oxolinic Acid (µg/mL) |
| Escherichia coli | 3.1 | 3.1 | 0.2 |
| Klebsiella pneumoniae | 6.3 | 6.3 | 0.4 |
| Proteus vulgaris | 3.1 | 3.1 | 0.8 |
| Enterobacter cloacae | 12.5 | 12.5 | 0.8 |
| Serratia marcescens | 25 | 25 | 1.6 |
| Staphylococcus aureus | 50 | >100 | 12.5 |
Data sourced from Georgopapadakou et al., 1987.[3][4]
Table 2: Inhibitory Concentrations (IC50) for DNA Biosynthesis and DNA Gyrase Supercoiling in Escherichia coli
| Compound | DNA Biosynthesis IC50 (µM) | DNA Supercoiling IC50 (µM) |
| This compound | 117 | 66.8 |
| Nalidixic Acid | 13 | 430 |
| Oxolinic Acid | 1.9 | 3.8 |
Data sourced from Georgopapadakou et al., 1987 and MedchemExpress.[1][5]
Mechanism of Action: Quinolone Antibiotics
Quinolone antibiotics are bactericidal agents that target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[6]
The primary target of quinolones varies between bacterial types. In Gram-negative bacteria, DNA gyrase is generally the primary target, while in Gram-positive bacteria, topoisomerase IV is often the main target.[7][9]
Mechanism of action of quinolone antibiotics.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9]
Protocol:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the test antibiotic (e.g., this compound) are prepared in a suitable broth medium, such as Mueller-Hinton broth.[6]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]
-
Inoculation: The prepared antibiotic dilutions are inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
Incubation: The inoculated tubes or microplates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[6]
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).[6][8]
Workflow for Minimum Inhibitory Concentration (MIC) assay.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[1]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, and a reaction buffer (containing ATP, MgCl2, and other necessary components).[3][10]
-
Addition of Inhibitor: The test compound (e.g., this compound) at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also prepared.[10]
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.[3][4]
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and EDTA).[3]
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates.
-
Visualization and Quantification: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified. The IC50 is the concentration of the compound that inhibits the supercoiling activity by 50%.[10]
Workflow for DNA gyrase supercoiling assay.
Comparative Discussion
This compound, with its tricyclic structure, represents an early exploration into structural analogs of quinolones.[1][2] The available data indicates that its in vitro activity against Gram-negative bacteria is comparable to that of nalidixic acid.[3] However, its activity against Staphylococcus aureus is modest.
In comparison, the development of fluoroquinolones, characterized by the addition of a fluorine atom at the C-6 position and various substitutions at the C-7 position, marked a significant advancement in the quinolone class. These modifications led to:
-
Broader Spectrum of Activity: Fluoroquinolones exhibit a much broader spectrum of activity, including enhanced potency against Gram-positive bacteria and, in later generations, anaerobic bacteria.
-
Increased Potency: Fluoroquinolones are generally more potent than the first-generation quinolones, with lower MIC values against a wide range of pathogens.
-
Improved Pharmacokinetics: Many fluoroquinolones have improved pharmacokinetic properties, allowing for their use in treating systemic infections.
Due to the lack of direct comparative studies, a quantitative assessment of this compound against modern fluoroquinolones cannot be definitively made. However, based on the general trends in quinolone development, it is reasonable to infer that the potency and spectrum of this compound are likely more aligned with the first-generation quinolones than with the more advanced fluoroquinolones.
Conclusion
This compound is a tricyclic quinolone analog that, like other quinolones, targets bacterial DNA gyrase. The available experimental data demonstrates its antibacterial activity, which is comparable to first-generation quinolones. For a comprehensive understanding of its potential in the current landscape of antimicrobial agents, further comparative studies against a broader range of contemporary fluoroquinolones would be necessary. This guide provides a foundational comparison based on the existing scientific literature to aid researchers and professionals in the field.
References
- 1. Bacterial resistance to the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Monocyclic and tricyclic analogs of quinolones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monocyclic and tricyclic analogs of quinolones: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic and Genotypic Properties of Fluoroquinolone-Resistant, qnr-Carrying Escherichia coli Isolated from the German Food Chain in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 9. Quinolones & fluoroquinolones | PDF [slideshare.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Ro 14-9578: Cross-Resistance and In Vitro Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the tricyclic quinolone analog Ro 14-9578, focusing on its in vitro activity and the available data on cross-resistance with other antibiotics. The information is compiled from published experimental data to offer an objective assessment for research and development purposes.
Executive Summary
This compound is a tricyclic quinolone analog that, like other quinolones, functions by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication. Limited available data from foundational studies demonstrates its activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. Its potency is comparable to that of early quinolones like nalidixic acid. However, comprehensive studies detailing cross-resistance with a broad range of contemporary antibiotic classes are scarce in publicly available literature. This guide presents the existing comparative data and outlines the standard experimental protocols relevant to the assessment of this and similar compounds.
Data Presentation: In Vitro Activity and Inhibition
The following tables summarize the key quantitative data available for this compound and its comparators.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Other Quinolones
| Organism | This compound (µg/mL) | Nalidixic Acid (µg/mL) | Oxolinic Acid (µg/mL) |
| Escherichia coli | 8 | 4 | 0.5 |
| Staphylococcus aureus | 64 | >128 | 8 |
Data sourced from Georgopapadakou et al., 1987.
Table 2: Inhibition of DNA Biosynthesis and DNA Gyrase Supercoiling in E. coli
| Compound | DNA Biosynthesis IC50 (µg/mL) | DNA Gyrase Supercoiling IC50 (µg/mL) |
| This compound | 35 | 20 |
| Nalidixic Acid | 10 | 100 |
| Oxolinic Acid | 0.5 | 1.5 |
IC50 (50% inhibitory concentration) values. Data sourced from Georgopapadakou et al., 1987.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound and the general workflows for the experimental protocols described.
Mechanism of Action of this compound
Experimental Workflow for MIC Determination
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
This compound and other antibiotics, prepared as stock solutions
-
Spectrophotometer
-
Incubator (35-37°C)
-
-
Procedure:
-
Inoculum Preparation: A few colonies of the test
-
Unlocking Synergistic Potential: A Comparative Guide to Ro 14-9578 in Combination Therapy
For Immediate Release
Topic: Synergy of Ro 14-9578 with other antibacterial agents
Audience: Researchers, scientists, and drug development professionals
This guide explores the potential synergistic effects of this compound, a tricyclic quinolone analog, when used in combination with other antibacterial agents. While specific synergy studies on this compound are not extensively documented in publicly available literature, this document provides a comparative framework based on its known mechanism of action and the established synergistic potential of the quinolone class of antibiotics.
This compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and supercoiling.[1] This mechanism of action suggests potential for synergistic interactions with antibacterial agents that target different cellular pathways. This guide will delve into the theoretical basis for these synergies, present standardized experimental protocols for their evaluation, and provide a framework for interpreting the resulting data.
Antibacterial Spectrum of this compound
This compound has demonstrated in vitro activity against a range of Gram-negative bacteria and Staphylococcus aureus.[2] Specifically, the minimum inhibitory concentration (MIC) for Escherichia coli has been reported as 3.1 µg/mL.[2] As a member of the quinolone class, it is anticipated to exhibit good activity against Enterobacteriaceae, Haemophilus spp., Neisseria spp., and Pseudomonas aeruginosa, with potentially lower potency against streptococci and anaerobic bacteria.
Potential Synergistic Combinations
Based on the known interactions of other quinolones, this compound may exhibit synergistic or additive effects when combined with the following classes of antibacterial agents:
-
β-Lactams (e.g., penicillins, cephalosporins, carbapenems): By inhibiting cell wall synthesis, β-lactams can increase the permeability of the bacterial cell envelope, potentially facilitating the entry of this compound to its intracellular target, DNA gyrase.
-
Aminoglycosides (e.g., gentamicin, amikacin): These agents inhibit protein synthesis by binding to the bacterial ribosome. The combination of a DNA synthesis inhibitor and a protein synthesis inhibitor can lead to a more potent bactericidal effect. The effects of quinolones in combination with aminoglycosides are often additive and occasionally synergistic.[1]
-
Rifamycins (e.g., rifampicin): Rifampicin inhibits bacterial RNA polymerase, another key enzyme in nucleic acid synthesis. The simultaneous inhibition of DNA and RNA synthesis could result in a powerful synergistic effect.
Data Presentation: Quantifying Synergy
The synergy between this compound and another antibacterial agent is typically quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated from data obtained through a checkerboard assay.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Agent X against E. coli
| This compound (µg/mL) | Agent X (µg/mL) | Growth (+/-) |
| MIC alone = 4 | 0 | + |
| 2 | MIC alone = 8 | + |
| 1 | 4 | - |
| 0.5 | 2 | - |
| 0.25 | 1 | + |
Calculation of FIC Index:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) = 1 / 4 = 0.25
-
FIC of Agent X = (MIC of Agent X in combination) / (MIC of Agent X alone) = 4 / 8 = 0.5
-
FIC Index (ΣFIC) = FIC of this compound + FIC of Agent X = 0.25 + 0.5 = 0.75
Interpretation of FIC Index:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4
In this hypothetical example, the FIC index of 0.75 indicates an additive or indifferent effect.
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the synergy of two antimicrobial agents.
Methodology:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the second test agent in an appropriate solvent.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of both antimicrobial agents. This is achieved by serially diluting this compound along the rows and the second agent along the columns. Each well will contain a unique combination of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. Calculate the FIC index as described above.
Time-Kill Curve Assay
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
Methodology:
-
Preparation of Cultures: Grow the test organism in a suitable broth to the logarithmic phase.
-
Exposure to Antimicrobials: Aliquot the bacterial culture into separate flasks containing:
-
No antimicrobial (growth control)
-
This compound at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
The second agent at a sub-inhibitory concentration
-
The combination of this compound and the second agent at the same sub-inhibitory concentrations.
-
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each flask.
-
Viable Cell Counting: Perform serial dilutions of the samples and plate them on agar to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Mandatory Visualizations
Caption: Experimental workflow for a checkerboard synergy assay.
Caption: Potential synergistic mechanism of this compound and a β-lactam.
References
Ro 14-9578: A Head-to-Head Comparison of its Antibacterial Activity in S. aureus and E. coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the antibacterial activity of Ro 14-9578, a tricyclic quinolone analog, against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows to support research and drug development efforts in the field of antibacterial agents.
Executive Summary
This compound demonstrates antibacterial activity against both S. aureus and E. coli by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Its primary mechanism of action involves the inhibition of DNA supercoiling, which subsequently disrupts DNA biosynthesis. This guide presents a comparative analysis of its efficacy in these two clinically significant bacterial species, supported by experimental data.
Data Presentation
The antibacterial potency of this compound against S. aureus and E. coli is summarized in the tables below, presenting Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 25 |
| Escherichia coli | ATCC 25922 | 3.1 |
Data sourced from Georgopapadakou et al., 1987.
Table 2: Inhibitory Activity of this compound in E. coli
| Parameter | IC50 |
| DNA Biosynthesis | 30 µg/mL (117 µM) |
| DNA Supercoiling | 20 µg/mL (66.8 µM) |
Data sourced from MedchemExpress, citing Georgopapadakou et al., 1987.
Mechanism of Action
This compound, as a quinolone analog, functions by inhibiting bacterial DNA gyrase. This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication, transcription, and repair. By binding to the DNA-gyrase complex, this compound stabilizes the cleavage complex, leading to double-strand DNA breaks and ultimately cell death. The inhibition of DNA supercoiling is a direct measure of the compound's effect on DNA gyrase activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the agar dilution method as described by Georgopapadakou et al. (1987).
-
Bacterial Strains: Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922 were used.
-
Media: Mueller-Hinton agar was prepared according to the manufacturer's instructions.
-
Inoculum Preparation: Bacterial cultures were grown overnight in Mueller-Hinton broth. The cultures were then diluted to achieve a final inoculum density of approximately 10^4 colony-forming units (CFU) per spot.
-
Assay Procedure:
-
This compound was dissolved in a suitable solvent and serially diluted to obtain a range of concentrations.
-
The different concentrations of this compound were incorporated into molten Mueller-Hinton agar and poured into Petri plates.
-
The prepared bacterial inocula were spotted onto the surface of the agar plates containing the various concentrations of the compound.
-
Plates were incubated at 37°C for 18-24 hours.
-
The MIC was defined as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.
-
DNA Gyrase Supercoiling Assay
The inhibitory effect of this compound on DNA gyrase-mediated supercoiling was assessed using an in vitro assay.
-
Enzyme and Substrate: Purified DNA gyrase from E. coli and relaxed pBR322 plasmid DNA were used.
-
Reaction Mixture: The reaction buffer typically contained Tris-HCl, KCl, MgCl2, DTT, ATP, and spermidine.
-
Assay Procedure:
-
This compound at various concentrations was pre-incubated with DNA gyrase in the reaction buffer.
-
The reaction was initiated by the addition of relaxed pBR322 plasmid DNA.
-
The mixture was incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.
-
The reaction was terminated by the addition of a stop solution (containing SDS and a loading dye).
-
The reaction products were analyzed by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA migrate at different rates, allowing for their separation and visualization.
-
The gel was stained with ethidium bromide and visualized under UV light.
-
The intensity of the supercoiled DNA band was quantified to determine the extent of inhibition by this compound. The IC50 value was calculated as the concentration of the compound that resulted in a 50% reduction in the supercoiled DNA compared to the control without the inhibitor.
-
Conclusion
This compound exhibits a potent inhibitory effect on the growth of both S. aureus and E. coli. The compound is notably more active against the Gram-negative bacterium, E. coli, as evidenced by a significantly lower MIC value. The mechanism of action is consistent with that of quinolone antibiotics, targeting DNA gyrase and consequently inhibiting essential cellular processes of DNA replication and biosynthesis. The provided data and protocols offer a solid foundation for further investigation and development of this compound and its analogs as potential antibacterial agents.
Validating the Specificity of Ro 14-9578 for Bacterial Topoisomerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tricyclic quinolone analog, Ro 14-9578, with other topoisomerase inhibitors, focusing on its specificity for bacterial topoisomerases. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development.
Executive Summary
This compound is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1] As a member of the quinolone class of antibiotics, its mechanism of action involves the inhibition of DNA supercoiling, a critical process for maintaining DNA topology in bacteria.[1] Experimental data, though lacking a direct IC50 value for this compound against mammalian topoisomerases, strongly supports the high selectivity of quinolone analogs for bacterial enzymes over their eukaryotic counterparts. This specificity is a crucial attribute for antibacterial agents, minimizing off-target effects and potential toxicity in host organisms.
Comparative Analysis of Topoisomerase Inhibition
The following table summarizes the inhibitory activity of this compound and other representative quinolone antibiotics against bacterial and mammalian topoisomerases. The data highlights the significant selectivity of these compounds for the bacterial enzymes.
| Compound | Bacterial Target | Bacterial IC50 (µg/mL) | Mammalian Target | Mammalian IC50 (µg/mL) | Selectivity Ratio (Mammalian/Bacterial) |
| This compound | E. coli DNA Gyrase (Supercoiling) | 18.5 | Mammalian Topoisomerase II | Not directly available, but expected to be high based on class trend | Expected to be high |
| Ofloxacin | E. coli DNA Gyrase | 0.78 | Fetal Calf Thymus Topoisomerase II | >1000 | >1282 |
| Ciprofloxacin | E. coli DNA Gyrase | 0.62 | Fetal Calf Thymus Topoisomerase II | 100-1000 | 161 - 1613 |
| Nalidixic Acid | E. coli DNA Gyrase | 600 | Fetal Calf Thymus Topoisomerase II | >1000 | >1.67 |
Data for ofloxacin, ciprofloxacin, and nalidixic acid are derived from comparative studies on quinolone inhibitors.[2][3] The IC50 for this compound is for the inhibition of DNA supercoiling.[1]
The high selectivity ratio observed for other quinolones strongly suggests that this compound would exhibit a similar, if not more pronounced, specificity for bacterial DNA gyrase over mammalian topoisomerase II. Quinolones, in general, are significantly more potent against bacterial gyrase than against eukaryotic topoisomerases.[2][3]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of quinolone antibiotics in a bacterial cell.
Caption: General workflow for an in vitro topoisomerase inhibition assay.
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity of compounds against bacterial and mammalian topoisomerases are crucial for validating specificity.
Bacterial DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA Gyrase
-
5X Assay Buffer: 250 mM Tris-HCl (pH 7.6), 100 mM KCl, 50 mM MgCl₂, 5 mM DTT, 2.5 mM spermidine, 5 mM ATP, 0.5 mg/mL BSA.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.
-
Agarose
-
TAE Buffer
-
Ethidium Bromide
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL of 5X Assay Buffer
-
1 µL of relaxed pBR322 DNA (0.5 µg)
-
1 µL of test compound at various concentrations
-
x µL of nuclease-free water to a final volume of 19 µL
-
-
Initiate the reaction by adding 1 µL of E. coli DNA gyrase.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the percent inhibition and calculate the IC50 value.
Mammalian Topoisomerase II Relaxation Assay
This assay determines the inhibitory effect of a compound on the relaxation of supercoiled plasmid DNA by mammalian topoisomerase II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II
-
5X Assay Buffer: 50 mM Tris-HCl (pH 8.0), 125 mM NaCl, 50 mM MgCl₂, 2.5 mM DTT, 1.25 mM ATP, 150 µg/mL BSA.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.
-
Agarose
-
TAE Buffer
-
Ethidium Bromide
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL of 5X Assay Buffer
-
1 µL of supercoiled plasmid DNA (0.5 µg)
-
1 µL of test compound at various concentrations
-
x µL of nuclease-free water to a final volume of 19 µL
-
-
Initiate the reaction by adding 1 µL of human topoisomerase II.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis at a constant voltage.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The inhibition of relaxation will result in the persistence of the supercoiled DNA form. Quantify the bands to determine the IC50 value.
Conclusion
References
Safety Operating Guide
Essential Safety and Logistical Framework for Handling Ro 14-9578
For Immediate Implementation: This document provides crucial safety and logistical guidance for all laboratory personnel involved in the handling, storage, and disposal of Ro 14-9578. Adherence to these protocols is mandatory to ensure a safe research environment and mitigate potential hazards. This compound is a tricyclic quinolone analog with potent antibacterial activity, functioning through the inhibition of bacterial DNA biosynthesis and supercoiling.[1] Due to its bioactive nature, careful handling is paramount.
Personal Protective Equipment (PPE)
All personnel must wear the following minimum personal protective equipment when handling this compound. The specific requirements are detailed in the table below.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Powder-free, chemical-resistant. | Prevents dermal absorption of the compound. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned. | Protects skin and personal clothing from accidental splashes or contamination. |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1-compliant. | Protects eyes from splashes or aerosols of the compound. |
| Respiratory Protection | N95 Respirator (or higher) | Required when handling the powder form or creating aerosols. Fit-testing is mandatory for all users. | Minimizes the risk of inhalation, particularly of the fine powder which can be easily aerosolized. |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination. The following workflow must be followed:
Disposal Plan
The proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and potential exposure to non-target organisms.
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by institutional guidelines. Stock antibiotic solutions are considered hazardous chemical waste and should be disposed of according to institutional guidelines.[2]
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated with a suitable laboratory disinfectant proven effective against bacteria, followed by a rinse with 70% ethanol.
-
Final Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program. Do not pour any solutions containing this compound down the drain. Improper disposal of antibiotics can contribute to the development of antibiotic-resistant bacteria in the environment.[2]
Experimental Protocols
While specific experimental protocols will vary, the following general principles must be applied when working with this compound:
-
Weighing: All weighing of the solid compound must be conducted in a chemical fume hood or other ventilated enclosure to prevent inhalation of the powder.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Cell Culture: When treating cell cultures with this compound, all manipulations should be performed in a biological safety cabinet (Class II or higher) to maintain sterility and containment.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, cover the spill with absorbent material. Decontaminate the area with a suitable disinfectant, and dispose of all cleanup materials as hazardous waste.
This guidance is intended to provide a framework for the safe handling of this compound. All personnel must also be familiar with their institution's specific safety policies and procedures. Any questions or concerns should be directed to the laboratory supervisor or the institutional environmental health and safety office.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
